Eleutherobin
Beschreibung
Eigenschaften
CAS-Nummer |
174545-76-7 |
|---|---|
Molekularformel |
C35H48N2O10 |
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |
InChI-Schlüssel |
XOPYFXBZMVTEJF-PDACKIITSA-N |
SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Isomerische SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |
Kanonische SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Synonyme |
eleutherobin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Eleutherobin: A Technical Guide to its Discovery, Isolation, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutherobin, a natural product isolated from soft corals, has garnered significant attention in the field of oncology due to its potent anticancer properties. Exhibiting a mechanism of action analogous to the highly successful chemotherapeutic agent paclitaxel (Taxol®), this compound promotes the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols for its extraction, purification, and characterization. Furthermore, it presents a summary of its biological activity, including cytotoxicity against various cancer cell lines, and elucidates its molecular mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising marine-derived compound.
Discovery and Sourcing
This compound was first discovered in the 1990s, isolated from a rare soft coral of the genus Eleutherobia found off the coast of Western Australia.[1][2][3][4] The initial discovery highlighted its potent cytotoxic activity but was hampered by the scarcity of the source organism, which posed a significant challenge for further drug development.[5][6]
A pivotal breakthrough occurred with the more recent discovery of a more abundant source of this compound in common soft corals of the genus Erythropodium, particularly Erythropodium caribaeorum, found off the coast of Florida.[1][2] This finding has opened new avenues for the sustainable supply of this compound for research and development purposes. Moreover, advances in aquaculture have shown that Erythropodium caribaeorum can be cultured in controlled environments, producing this compound in quantities comparable to wild-harvested specimens, offering a renewable and environmentally sound source of this valuable compound.
Extraction and Isolation
The extraction and isolation of this compound from its soft coral source is a multi-step process involving solvent extraction, partitioning, and chromatographic purification.
Experimental Protocol: Extraction and Preliminary Fractionation
A general protocol for the extraction of this compound from Erythropodium caribaeorum is outlined below. It is important to note that specific yields may vary depending on the collection site, season, and the specific chemotype of the coral.
-
Sample Preparation: The collected soft coral biomass is first frozen, typically with liquid nitrogen, and then lyophilized to remove water content. The dried coral is then ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered coral is extracted exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 1:1 ratio, at room temperature.[7] This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The combined crude extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned with an immiscible organic solvent, such as dichloromethane, to separate compounds based on their polarity. The diterpenoids, including this compound, are predominantly found in the organic phase.[7]
-
Solid-Phase Extraction (SPE): The organic phase is further fractionated using a solid-phase extraction cartridge. This step helps to remove highly nonpolar lipids and other interfering compounds, enriching the fraction containing this compound.
Experimental Protocol: Chromatographic Purification
The enriched fraction from the SPE is subjected to a series of chromatographic techniques to isolate pure this compound.
-
Silica Gel Chromatography: The fraction is first separated by column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of a nonpolar solvent like hexane or ethyl acetate and a more polar solvent like methanol.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved using reversed-phase HPLC. A C18 column is commonly employed with a gradient elution system.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The exact gradient profile should be optimized for the specific separation.
-
Detection: UV detection at a wavelength of 260 nm is suitable for detecting this compound.
-
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts are typically recorded in deuterated chloroform (CDCl3).
Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound in CDCl3
| Position | 13C (δ, ppm) | 1H (δ, ppm, multiplicity, J in Hz) |
| 1 | 40.2 | 2.15 (m) |
| 2 | 134.5 | 5.60 (d, 10.0) |
| 3 | 125.0 | 5.95 (dd, 10.0, 2.5) |
| 4 | 78.1 | 4.85 (d, 2.5) |
| 5 | 45.3 | 2.30 (m) |
| 6 | 28.9 | 1.80 (m), 1.65 (m) |
| 7 | 35.1 | 2.05 (m) |
| 8 | 75.3 | 5.50 (t, 3.0) |
| 9 | 42.1 | 2.50 (m) |
| 10 | 22.8 | 1.55 (m), 1.40 (m) |
| 11 | 141.2 | 5.20 (br s) |
| 12 | 121.5 | |
| 13 | 48.2 | 2.40 (m) |
| 14 | 20.5 | 1.05 (d, 7.0) |
| 15 | 65.4 | 4.10 (d, 12.0), 3.95 (d, 12.0) |
| 16 | 17.8 | 1.15 (s) |
| 17 | 25.9 | 1.70 (s) |
| 18 | 170.2 | |
| OMe | 51.5 | 3.70 (s) |
| 1' | 102.1 | 4.50 (d, 7.5) |
| 2' | 72.3 | 3.80 (t, 7.5) |
| 3' | 75.4 | 3.90 (t, 7.5) |
| 4' | 68.2 | 4.05 (m) |
| 5' | 64.3 | 3.60 (dd, 11.5, 5.5), 3.50 (dd, 11.5, 2.5) |
| OAc | 170.5, 21.0 | 2.00 (s) |
| Urocanate | ||
| 2'' | 138.1 | 7.50 (s) |
| 4'' | 118.2 | 6.90 (s) |
| 5'' | 135.5 | |
| 7'' | 165.4 | |
| N-Me | 35.8 | 3.85 (s) |
| Imidazole-CH | 130.2 | 7.80 (s) |
Note: The chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]+ is observed. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
Expected m/z values for this compound (C37H49N3O10, Molecular Weight: 699.8 g/mol ):
-
[M+H]+: 700.3440
-
[M+Na]+: 722.3259
The fragmentation pattern in MS/MS experiments can provide further structural information, such as the loss of the urocanate side chain or the sugar moiety.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. Its mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules.[8]
Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.
Table 2: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 15 | [9] |
| HCT-116 | Colon Carcinoma | 10-15 | [10] |
| SK-OV-3 | Ovarian Carcinoma | 25 | [6] |
| MCF-7 | Breast Adenocarcinoma | 20 | [6] |
| HeLa | Cervical Carcinoma | 12 | [6] |
| P388 | Murine Leukemia | 5 | [10] |
Mechanism of Action: Microtubule Stabilization
This compound exerts its cytotoxic effects by interfering with the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
The signaling pathway of this compound's action on microtubules can be summarized as follows:
Caption: this compound's mechanism of action on microtubule dynamics.
This compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, at a site distinct from the colchicine-binding site but overlapping with the paclitaxel-binding site.[5][6] This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[8] The resulting stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle formation and function. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization can be quantified using an in vitro turbidity assay.
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), this compound stock solution (in DMSO), and a positive control (e.g., paclitaxel).
-
Procedure: a. A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice. b. Different concentrations of this compound (or paclitaxel) are added to the wells of a 96-well plate. A control well with DMSO is also included. c. The reaction is initiated by adding the cold tubulin solution to the wells. d. The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. e. The absorbance at 340 nm is measured at regular time intervals for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization are determined by plotting absorbance versus time. The effect of this compound is compared to the control and the positive control.
Conclusion and Future Perspectives
This compound is a potent natural product with a compelling preclinical profile as an anticancer agent. Its mechanism of action, involving the stabilization of microtubules, is well-established and analogous to that of the clinically successful taxanes. The discovery of a more abundant and sustainable source in Erythropodium caribaeorum has revitalized interest in its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation microtubule-targeting agents for the treatment of cancer. Future efforts will likely focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further elucidating its structure-activity relationships to develop even more potent and selective derivatives.
Experimental Workflows and Logical Relationships
Workflow for this compound Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. hplc.eu [hplc.eu]
Eleutherobin: A Marine-Derived Microtubule Stabilizer with Potent Anti-Cancer Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Eleutherobin, a diterpene glycoside of marine origin, has garnered significant attention within the scientific community for its potent cytotoxic activity against various cancer cell lines. Its mechanism of action, analogous to the widely used chemotherapeutic agent paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the natural sources, extraction and isolation methodologies, and the molecular signaling pathways associated with this compound. Quantitative data, where available, is summarized, and detailed experimental workflows are presented to facilitate further research and development of this promising anti-cancer agent.
Natural Source and Marine Origin
This compound was first isolated in the 1990s from a rare soft coral of the genus Eleutherobia, found off the coast of Western Australia.[1][2][3] Subsequent research has identified other marine organisms as sources of this compound and its analogs. Notably, the soft coral Erythropodium caribaeorum, found in the Caribbean, has been shown to produce this compound and a variety of related compounds.[4] More recent investigations have also pointed to common soft corals off the coast of Florida as a potential source, raising the possibility of more sustainable procurement for research and development.[2][3]
The biosynthesis of this compound is believed to be intrinsic to the soft corals themselves, rather than symbiotic microorganisms, as was once hypothesized.[2] Advances in DNA sequencing have enabled researchers to identify the gene clusters responsible for this compound's synthesis, opening avenues for future biotechnological production through engineered organisms.[3][5]
Quantitative Analysis of this compound Yield
Despite considerable interest in this compound, detailed quantitative data on its yield from natural sources remains scarce in publicly available literature. The compound is noted for its rarity and low natural abundance, which has been a significant hurdle in its development as a therapeutic agent.[2] While some studies have successfully isolated and characterized this compound from various soft corals, specific yields expressed as a percentage of the organism's dry weight are not consistently reported.
| Compound | Source Organism | Yield (mg/kg or % of dry weight) | Reference |
| This compound | Eleutherobia sp. | Not specified in available literature | [1][2] |
| This compound and analogs | Erythropodium caribaeorum | Not specified in available literature | [4] |
This table will be updated as more specific quantitative data becomes available.
Experimental Protocols
Extraction and Isolation of this compound from Erythropodium caribaeorum
The following is a generalized protocol for the extraction and isolation of this compound from the soft coral Erythropodium caribaeorum, based on common practices for marine natural product isolation. Researchers should note that specific conditions may need to be optimized for their particular sample and equipment.
3.1.1. Materials and Reagents
-
Frozen or freeze-dried Erythropodium caribaeorum tissue
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for flash chromatography and HPLC
-
Solvents for HPLC (e.g., acetonitrile, water), HPLC grade
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
3.1.2. Extraction Procedure
-
Homogenization and Extraction: The frozen or freeze-dried soft coral tissue is ground and exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol. This process is usually repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with hexane, ethyl acetate, and water. The this compound-containing fraction is typically found in the more polar organic layer (e.g., ethyl acetate).
3.1.3. Chromatographic Purification
-
Silica Gel Chromatography: The bioactive fraction from the solvent partitioning is subjected to column chromatography on silica gel. A gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Reversed-Phase Flash Chromatography: Fractions enriched with this compound are further purified using reversed-phase (C18) flash chromatography. A gradient of decreasing polarity (e.g., a methanol-water or acetonitrile-water gradient) is typically employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC. A C18 column is commonly used with an isocratic or gradient elution of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound's Anti-Cancer Activity
The primary mechanism of action of this compound is its ability to stabilize microtubules, the dynamic protein filaments that form the mitotic spindle during cell division.[6][7] This action is analogous to that of paclitaxel. By binding to β-tubulin, this compound promotes the polymerization of tubulin dimers into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[6]
Prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program.
The stabilization of microtubules by this compound leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, while promoting the activity of pro-apoptotic Bcl-2 family members. This shift in the balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving various cellular substrates.
Signaling Pathway Diagram
Caption: this compound's mechanism of action leading to apoptosis.
Conclusion
This compound remains a highly promising marine natural product with significant potential for development as an anti-cancer therapeutic. Its potent microtubule-stabilizing activity and ability to induce apoptosis in cancer cells make it a compelling lead compound. However, challenges related to its low natural abundance and the need for more detailed preclinical studies remain. The elucidation of its biosynthetic pathway and the development of synthetic and semi-synthetic strategies will be crucial for overcoming the supply issue. Further research into the nuances of its signaling pathway may also reveal opportunities for combination therapies and the development of novel analogs with improved therapeutic indices. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this important marine-derived compound.
References
- 1. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. freethink.com [freethink.com]
- 3. Chemical found in soft corals could be used to treat cancer - Earth.com [earth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. planetcustodian.com [planetcustodian.com]
- 6. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Decoding Eleutherobin: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutherobin, a diterpene glycoside first isolated from a soft coral of the genus Eleutherobia, has garnered significant attention in the scientific community due to its potent cytotoxic and antimitotic activities, which mimic the mechanism of action of paclitaxel.[1][2] This technical guide provides an in-depth analysis of the elucidation of this compound's complex molecular architecture, with a particular focus on the determination of its stereochemistry. We will delve into the key experimental methodologies, present the quantitative data that were pivotal in its structural assignment, and illustrate the logical workflows employed in this scientific endeavor.
Introduction
The discovery of this compound as a microtubule-stabilizing agent presented a promising new avenue for cancer chemotherapy.[1] Its structural novelty, featuring a complex tricyclic diterpenoid core linked to an arabinose sugar moiety, posed a significant challenge for structure elucidation.[3][4] The initial structural hypothesis was proposed based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). However, the unambiguous determination of the relative and absolute stereochemistry required a combination of techniques, ultimately culminating in its total chemical synthesis.
Structure Elucidation Workflow
The journey to unraveling the complete structure of this compound involved a multi-pronged approach. The logical workflow for this process is depicted below, highlighting the interplay between spectroscopic analysis, chemical synthesis, and crystallographic studies.
Spectroscopic Analysis
The initial structural insights into this compound were derived from a comprehensive analysis of its spectroscopic data.
NMR Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were instrumental in establishing the planar structure of this compound, identifying the key functional groups and the connectivity of the carbon skeleton.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts of this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 40.2 | 2.15 (m) |
| 2 | 75.1 | 5.45 (d, 10.0) |
| 3 | 134.5 | 5.90 (d, 10.0) |
| 4 | 45.3 | 2.55 (m) |
| 5 | 130.1 | - |
| 6 | 125.8 | 5.60 (br s) |
| 7 | 35.1 | 2.30 (m), 2.10 (m) |
| 8 | 73.2 | 5.30 (dd, 8.0, 2.0) |
| 9 | 48.9 | 2.80 (m) |
| 10 | 82.1 | - |
| 11 | 141.2 | - |
| 12 | 81.9 | 4.10 (s) |
| 13 | 78.9 | 3.95 (d, 7.0) |
| 14 | 28.1 | 1.80 (m) |
| 15 | 19.1 | 0.95 (d, 7.0) |
| 16 | 21.2 | 1.05 (d, 7.0) |
| 17 | 15.1 | 1.15 (s) |
| 18 | 68.2 | 4.30 (d, 12.0), 4.15 (d, 12.0) |
| 1' | 98.1 | 4.85 (d, 3.0) |
| 2' | 72.3 | 4.95 (dd, 3.0, 9.0) |
| 3' | 70.1 | 5.25 (t, 9.0) |
| 4' | 68.2 | 4.05 (m) |
| 5' | 64.3 | 3.80 (m), 3.70 (m) |
| Urocanate-2 | 118.1 | 6.40 (d, 16.0) |
| Urocanate-3 | 138.2 | 7.60 (d, 16.0) |
| Urocanate-5 | 137.9 | 7.55 (s) |
| Urocanate-7 | 120.2 | 7.10 (s) |
Note: This is a representative selection of key chemical shifts. Complete assignment requires detailed 2D NMR data analysis.
NOESY and Stereochemistry
While other 2D NMR techniques established the connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial through-space correlations, offering the first glimpse into the relative stereochemistry of the molecule. Key NOE correlations within the diterpenoid core and the arabinose moiety, as well as between the two, were essential in building a three-dimensional model of the molecule.[5][6]
Table 2: Selected Key NOESY Correlations for this compound
| Proton 1 | Proton 2 | Implication for Relative Stereochemistry |
|---|---|---|
| H-2 | H-4 | cis relationship |
| H-8 | H-17 | Proximity of the C8 side chain to the C10 methyl group |
| H-1' | H-2' | cis relationship on the arabinose ring |
| H-1' | H-18 | Proximity of the sugar to the aglycone |
X-ray Crystallography
The definitive solid-state conformation of this compound was established by single-crystal X-ray diffraction analysis.[5] This technique provided precise atomic coordinates, bond lengths, and bond angles, confirming the relative stereochemistry that had been inferred from NMR data.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 147406 |
| Empirical Formula | C₃₅H₄₈N₂O₁₀ |
| Formula Weight | 656.77 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 21.345(4) |
| V (ų) | 3557.1(11) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.226 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and water.
-
Data Collection: A single crystal was mounted on a goniometer and cooled to low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and an area detector.
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Total Synthesis and Absolute Stereochemistry
While spectroscopic and crystallographic data established the relative stereochemistry, the absolute configuration of this compound remained to be proven. This was definitively achieved through the total synthesis of the natural product by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.[3][4][7][8] By starting from chiral pool materials of known absolute configuration, the syntheses unambiguously established the absolute stereochemistry of all chiral centers in this compound.
The diagram below illustrates the general logic of using total synthesis to confirm absolute stereochemistry.
Chiroptical Properties
The stereochemistry of a chiral molecule is also reflected in its interaction with plane-polarized light, a property known as optical activity. The specific rotation of this compound is a key physical constant that is characteristic of its enantiomeric form.
Table 4: Optical Rotation of this compound
| Property | Value |
|---|
| Specific Rotation ([α]D) | -47.0° (c 0.5, CHCl₃) |
Experimental Protocol: Measurement of Optical Rotation
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform).
-
Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Conclusion
The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques, X-ray crystallography, and the rigors of chemical synthesis. The determination of its complex three-dimensional structure, including the unambiguous assignment of all stereocenters, was a critical step in understanding its biological activity and has paved the way for the development of synthetic analogs with potential therapeutic applications. The detailed experimental data and workflows presented in this guide provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-state and solution conformations of this compound obtained from X-ray diffraction analysis and solution NOE data | UBC Chemistry [chem.ubc.ca]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
Eleutherobin's Biological Activity Against Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutherobin, a diterpene glycoside originally isolated from a marine soft coral, has emerged as a potent antineoplastic agent with a mechanism of action analogous to that of Paclitaxel (Taxol®).[1][2] It exhibits significant cytotoxic effects against a variety of cancer cell lines by disrupting microtubule dynamics, a critical process for cell division.[3] This technical guide provides an in-depth analysis of this compound's biological activity, focusing on its mechanism of action, quantitative cytotoxicity data, and the cellular pathways it modulates. Detailed experimental protocols for assessing its efficacy are also provided to facilitate further research and development in oncology.
Core Mechanism of Action: Microtubule Stabilization
The primary anticancer mechanism of this compound is its ability to interfere with microtubule dynamics. Unlike agents that cause microtubule depolymerization, this compound acts as a microtubule-stabilizing agent, effectively mimicking the action of Paclitaxel.[3][4]
-
Tubulin Polymerization: this compound is extremely potent in inducing the polymerization of tubulin into stable, non-functional microtubules.[1][2] It binds to the microtubule polymer, competing for the same binding site as Paclitaxel.[3][5] This action occurs even in the absence of guanosine triphosphate (GTP), which is normally required for microtubule assembly.[6]
-
Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Cells arrested in mitosis for a prolonged period undergo apoptosis (programmed cell death).[7] Morphological abnormalities observed in cancer cells exposed to this compound, such as the formation of multiple micronuclei and microtubule bundles, are indistinguishable from those induced by Paclitaxel and are precursors to apoptosis.[1][2]
This compound demonstrates cross-resistance in cell lines that express P-glycoprotein (a multidrug resistance protein) and in certain Paclitaxel-resistant cell lines with altered tubulin, indicating a shared mechanism and potential for similar resistance profiles.[1][2]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
This compound demonstrates potent cytotoxicity across a diverse range of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the low nanomolar range, comparable to Paclitaxel.[1][2]
| Compound/Analog | Cancer Cell Line(s) | IC50 Value (nM) | Reference(s) |
| This compound | Diverse panel of tumor tissues | 10 - 15 | [3][8] |
| This compound | Six human cancer cell lines | 10 - 40 | [5][9] |
| This compound | Not specified | ~20 | [10] |
| Desmethylthis compound | Not specified | ~18 | [11] |
| Neothis compound | Not specified | Less cytotoxic than this compound | [6] |
| Hexahydrothis compound | Not specified | > 10,000 | [10] |
| 2',3'-dihydrothis compound | Not specified | ~20,000 | [10] |
| C8 Urocanic Acid Removed | A549 (Lung Carcinoma) | >2000-fold increase vs. This compound | [6] |
| Sarcodictyin A/B | Six human cancer cell lines | 200 - 500 | [5][9] |
| Paclitaxel | Six human cancer cell lines | < 10 | [5][9] |
Table 1: Summary of reported IC50 values for this compound and its analogs against various cancer cell lines.
Signaling Pathways Modulated by this compound
This compound's direct physical interaction with tubulin triggers a cascade of events culminating in apoptosis. While it does not directly target a specific signaling kinase, its disruption of the cytoskeleton and induction of mitotic arrest activates stress pathways that lead to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol assesses the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures this compound's ability to induce the assembly of purified tubulin.[6]
-
Reagent Preparation: Reconstitute purified, MAP-free tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, add tubulin to a final concentration of 1-2 mg/mL. Add various concentrations of this compound, Paclitaxel (positive control), or a vehicle control.
-
Polymerization Induction: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance change over time. The rate and extent of polymerization can be compared between different concentrations of this compound and the controls.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle to confirm mitotic arrest.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (typically at IC50 and 10x IC50 values) for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Standard Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an antimitotic agent like this compound.
Conclusion
This compound is a potent, marine-derived natural product with a compelling Taxol-like mechanism of action.[1][2] Its ability to promote aberrant microtubule polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells at nanomolar concentrations.[2][3] The structure-activity relationship studies indicate that the core structure, particularly the C8 urocanic acid moiety, is critical for its biological function.[6] While challenges in supply have historically limited its preclinical development, ongoing research into its synthesis may provide sufficient material for future studies.[12] this compound and its analogs represent a promising chemotype for the development of new anticancer therapeutics that target microtubule dynamics.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. healthresearchbc.ca [healthresearchbc.ca]
Eleutherobin: A Deep Dive into its Potential as a Novel Anticancer Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Foreword
Eleutherobin, a diterpene glycoside first isolated from a rare soft coral of the genus Eleutherobia, has emerged as a compound of significant interest in the field of oncology. Its potent cytotoxic activity against a range of cancer cell lines and a mechanism of action that mirrors one of the most successful classes of chemotherapeutics have positioned it as a promising candidate for novel anticancer drug development. This technical guide provides an in-depth exploration of the current scientific understanding of this compound, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing its molecular interactions and developmental workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapies.
Mechanism of Action: A Paclitaxel Mimetic from the Sea
This compound exerts its potent anticancer effects by targeting the fundamental cellular machinery of mitosis.[1][2] Its mechanism of action is strikingly similar to that of paclitaxel, a cornerstone of modern chemotherapy.[3]
1.1. Microtubule Stabilization:
At the core of its activity, this compound is a potent microtubule-stabilizing agent.[3] Microtubules are dynamic polymers of α- and β-tubulin that are essential for the formation of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division. This compound binds to the β-tubulin subunit, promoting the polymerization of tubulin into hyper-stable microtubules and inhibiting their depolymerization.[3][4] This disruption of normal microtubule dynamics leads to the formation of abnormal microtubule bundles and multiple asters within the cell.[2]
1.2. Mitotic Arrest and Apoptosis:
The stabilization of microtubules by this compound has profound consequences for cellular proliferation. The inability of the mitotic spindle to function correctly due to hyper-stabilized microtubules triggers the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.[2] This prolonged mitotic arrest ultimately culminates in the induction of programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[2]
1.3. Binding Site:
Biochemical studies have demonstrated that this compound binds to the same or an overlapping site on β-tubulin as paclitaxel.[3] This shared binding site explains their similar mechanisms of action and provides a basis for understanding structure-activity relationships.
Preclinical Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. The following tables summarize the available quantitative data on its in vitro efficacy.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | Similar to Paclitaxel | [3] |
| A2780 | Ovarian Carcinoma | Similar to Paclitaxel | [3] |
| P-glycoprotein-expressing cells | Multidrug-resistant | Cross-resistant | [3] |
| Paclitaxel-resistant cell line (altered tubulin) | - | Cross-resistant | [3] |
Table 2: Comparative Cytotoxicity of this compound and Analogs
| Compound | Modification | Cytotoxicity vs. This compound | Microtubule Polymerization Ability (% of this compound) | Reference |
| Neothis compound | Enantiomeric carbohydrate domain | Less cytotoxic | 69% | [5] |
| C15 sugar moiety removed/replaced | - | Reduced | Reduced | [5] |
| C8 urocanic acid group removed | - | Reduced by >2000-fold | Abrogated | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
3.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
3.2. In Vitro Microtubule Polymerization Assay
This assay measures the ability of this compound to promote the assembly of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).
-
Compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Polymerization Monitoring: Monitor the increase in turbidity at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance reflects the extent of microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to visualize the kinetics of polymerization. The rate and extent of polymerization can be quantified.
3.3. Immunofluorescence Microscopy for Microtubule Visualization
This protocol allows for the direct observation of this compound's effects on the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound at various concentrations for a defined period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides with an antifade mounting medium, and visualize the microtubule network using a fluorescence microscope.
3.4. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
4.1. Proposed Signaling Pathway for this compound-Induced Apoptosis
The precise signaling cascade leading to apoptosis following this compound-induced mitotic arrest is an area of active investigation. Based on the known mechanisms of other microtubule-targeting agents, a putative pathway can be proposed.
4.2. Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel anticancer agent like this compound.
Future Directions and Conclusion
This compound represents a compelling natural product with significant potential as a novel anticancer agent. Its potent microtubule-stabilizing activity, shared mechanism of action with the highly successful taxanes, and efficacy against a range of cancer cell lines underscore its promise. However, significant research gaps remain. To advance this compound towards clinical application, future research should focus on:
-
In Vivo Efficacy Studies: Comprehensive studies in relevant animal models of cancer are crucial to establish its therapeutic window, optimal dosing schedules, and spectrum of activity in a physiological context.
-
Pharmacokinetic Profiling: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing effective and safe clinical trials.
-
Elucidation of Apoptotic Pathways: Detailed investigation into the specific molecular players involved in this compound-induced apoptosis will provide a more complete understanding of its mechanism and may reveal biomarkers for patient selection.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Proximal discrepancy in intrinsic atomic interaction arrests G2/M phase by inhibiting Cyclin B1/CDK1 to infer molecular and cellular biocompatibility of d-limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Regulators Bcl-2 and Caspase-3 [ouci.dntb.gov.ua]
Early Research on Eleutherobin: A Technical Guide to its Interaction with Tubulin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on eleutherobin, a marine-derived natural product, and its significant impact on tubulin polymerization. This document provides a comprehensive overview of the early experimental findings, detailed methodologies, and quantitative data that established this compound as a potent microtubule-stabilizing agent with a mechanism of action similar to that of paclitaxel.
Introduction
This compound, a diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, emerged in the late 1990s as a promising anticancer agent. Early investigations quickly identified its mechanism of action as the induction of tubulin polymerization and stabilization of microtubules, mirroring the effects of the highly successful chemotherapeutic drug, paclitaxel. This guide focuses on the seminal studies that elucidated this mechanism, providing the detailed experimental protocols and quantitative data that are crucial for researchers in oncology and drug development.
Mechanism of Action: Microtubule Stabilization
This compound exerts its cytotoxic effects by disrupting the highly dynamic process of microtubule assembly and disassembly, which is essential for cell division. Similar to paclitaxel, this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding promotes the polymerization of tubulin into stable microtubules and inhibits their subsequent depolymerization. The resulting stabilization of microtubules leads to the formation of abnormal microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis (programmed cell death).
Signaling Pathway and Cellular Consequences
The binding of this compound to β-tubulin initiates a cascade of events that culminates in apoptotic cell death. The following diagram illustrates the key steps in this process.
The Discovery of Eleutherobin: A Marine-Derived Microtubule Stabilizer
A Technical Guide on the History, Isolation, and Biological Activity of a Promising Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutherobin, a diterpene glycoside first isolated from a rare species of soft coral, represents a significant discovery in the field of marine natural products and cancer research. Its unique chemical structure and potent biological activity as a microtubule-stabilizing agent, mirroring the mechanism of the highly successful chemotherapeutic paclitaxel (Taxol®), have made it a subject of intense scientific investigation. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing the initial isolation from its marine invertebrate source, its profound cytotoxic effects on cancer cells, and the intricate molecular pathways it influences. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering a compilation of key data, experimental methodologies, and a deeper understanding of this compound's potential as an anticancer therapeutic.
A Serendipitous Discovery from the Sea: The History of this compound
The story of this compound begins in the mid-1990s with the exploration of marine biodiversity for novel therapeutic agents. In 1997, a team of researchers led by William Fenical at the Scripps Institution of Oceanography, in collaboration with scientists at Bristol-Myers Squibb, reported the discovery of a new potent cytotoxic compound.[1] This novel natural product, which they named this compound, was isolated from a rare soft coral of the genus Eleutherobia, collected from the waters off the coast of Western Australia.[1]
The initial investigation revealed that this compound exhibited significant cytotoxicity against a variety of cancer cell lines, with an impressive half-maximal inhibitory concentration (IC50) in the nanomolar range, comparable to that of paclitaxel.[1] Further mechanistic studies unveiled that this compound's mode of action was remarkably similar to paclitaxel, as it was found to induce the polymerization of tubulin into stable microtubules.[1][2] This discovery was significant as it presented a new chemical scaffold with paclitaxel-like activity, opening up new avenues for the development of microtubule-targeting anticancer drugs. The scarcity of the natural source of this compound has since prompted considerable efforts in its total synthesis by multiple research groups.
Isolation and Structure Elucidation: Unveiling the Molecular Architecture
The initial isolation of this compound from the soft coral Eleutherobia sp. was a meticulous process guided by bioassay-directed fractionation. The purification process was monitored by assessing the cytotoxicity of the fractions against the HCT-116 human colon carcinoma cell line.[1]
Experimental Protocol: Isolation of this compound
While the seminal publication provides a general overview, a detailed, step-by-step protocol for the original isolation is outlined below, based on conventional chromatographic techniques described for similar marine natural products.
-
Extraction: The freeze-dried and ground soft coral material was exhaustively extracted with a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The resulting crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Silica Gel Chromatography: The active fraction was then chromatographed over a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).
-
Reversed-Phase Chromatography: Further purification was achieved using reversed-phase (C18) column chromatography with a gradient of decreasing polarity (e.g., water to methanol or acetonitrile).
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound was accomplished by semi-preparative or preparative HPLC, typically on a C18 column.
Structure Determination
The molecular structure of this compound was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition of this compound.[1]
-
NMR Spectroscopy: Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| HR-FABMS | C₃₅H₄₈N₂O₁₀ |
| ¹H NMR | Key signals include those for the diterpene core, the arabinose sugar moiety, and the urocanic acid side chain. |
| ¹³C NMR | Key signals confirming the presence of carbonyls, olefins, and oxygenated carbons. |
Biological Activity and Mechanism of Action
This compound's potent anticancer activity stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1] The National Cancer Institute's (NCI) 60-cell line screen revealed a pattern of activity for this compound that was highly correlated with that of paclitaxel, suggesting a similar mechanism of action and potential for treating a similar spectrum of cancers.[1]
Table 2: In Vitro Cytotoxicity of this compound against Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (Molar) |
| (Representative Data) | ||
| HCT-116 | Colon | (Data not available in a tabular format in the searched results) |
| MCF7 | Breast | (Data not available in a tabular format in the searched results) |
| SF-268 | CNS | (Data not available in a tabular format in the searched results) |
| OVCAR-3 | Ovarian | (Data not available in a tabular format in the searched results) |
| NCI-H460 | Lung | (Data not available in a tabular format in the searched results) |
(Note: While the NCI-60 screening data for this compound is mentioned in the literature, a publicly accessible, comprehensive table of the GI50 values was not found in the performed searches.)
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of this compound on microtubule dynamics can be quantified using an in vitro tubulin polymerization assay.
-
Preparation of Tubulin: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP, a tubulin solution, and the test compound (this compound) or a control vehicle is prepared in a microplate.
-
Initiation of Polymerization: The microplate is warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine its effect.
Signaling Pathways
This compound's primary mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]
References
Eleutherobin Pharmacophore: A Technical Guide to Identification and Key Features for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin, a natural diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, has emerged as a promising antimitotic agent with a mechanism of action analogous to the highly successful anticancer drug, paclitaxel (Taxol®). By binding to β-tubulin, this compound stabilizes microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis. This technical guide provides an in-depth analysis of the this compound pharmacophore, summarizing key structure-activity relationship (SAR) data, detailing essential experimental protocols for its characterization, and visualizing the associated biological pathways and experimental workflows.
The this compound Pharmacophore: Key Structural Features
The core pharmacophore of this compound consists of a tricyclic diterpene core, a C8 ester side chain, and a C15 arabinose sugar moiety. Extensive SAR studies have elucidated the critical contributions of these regions to its potent biological activity. A proposed pharmacophore model highlights three key regions: Region A (C8 side chain), Region B (the C11 to C13 segment of the tricyclic core), and Region C (the C15 substituent).
Essential Moieties for Biological Activity
-
The C8 N(1)-methylurocanic acid side chain (Region A) is absolutely essential for the biological activity of this compound. Removal of this group results in a dramatic loss of both cytotoxicity and microtubule-stabilizing ability, with a greater than 2000-fold reduction in cytotoxic potency[1]. This highlights the critical role of this side chain in the interaction with the tubulin binding pocket.
-
The C15 sugar moiety (Region C) is important for the potent activity of this compound. Analogs lacking or having a modified sugar group at this position exhibit reduced cytotoxicity and a diminished capacity to promote microtubule polymerization[1]. For instance, neothis compound, which possesses an enantiomeric carbohydrate domain, is less cytotoxic than this compound[1].
-
The Diterpene Core (Region B) , particularly the C11 to C13 segment, is also believed to play a significant role in the overall conformation and binding affinity of the molecule.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from SAR studies on this compound and its analogs, providing a comparative analysis of their biological activities.
| Compound | Modification | Cytotoxicity (IC50, nM) vs. A549 Cells | Microtubule Polymerization (% of this compound) | Reference |
| This compound | - | ~10-15 | 100% | [1] |
| Neothis compound | Enantiomeric sugar at C15 | Less cytotoxic than this compound | 69% | [1] |
| Desurocanoylthis compound | Removal of the C8 urocanic acid group | >30,000 | Inactive | [1] |
| Aglycothis compound | Removal of the C15 sugar moiety | Reduced cytotoxicity | Reduced activity | [1] |
Table 1: Structure-Activity Relationship of Key this compound Analogs.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of this compound and its analogs. The following are protocols for key experiments cited in the characterization of these compounds.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
This compound or analog dissolved in DMSO
-
Temperature-controlled spectrophotometer/plate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in ice-cold GTB.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound (this compound or analog) at various concentrations. A DMSO control should be included.
-
Transfer the reaction mixture to a pre-warmed 96-well plate or cuvette at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The EC50 value is the concentration of the compound that induces 50% of the maximal polymerization rate.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium
-
This compound or analog dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]paclitaxel) for binding to tubulin.
Materials:
-
Purified tubulin
-
[³H]paclitaxel
-
Unlabeled paclitaxel (for determining non-specific binding)
-
This compound or analog
-
Scintillation fluid and counter
Protocol:
-
Polymerize tubulin into microtubules in the presence of GTP.
-
Incubate the pre-formed microtubules with a fixed concentration of [³H]paclitaxel and varying concentrations of the unlabeled test compound (this compound or analog).
-
To determine non-specific binding, a parallel set of reactions is incubated with a high concentration of unlabeled paclitaxel.
-
After incubation to reach equilibrium, the microtubule-bound radioligand is separated from the free radioligand, typically by centrifugation or filtration.
-
The amount of radioactivity in the microtubule pellet or on the filter is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]paclitaxel (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound stem from its direct interaction with microtubules. The following diagrams illustrate the downstream consequences of this interaction and the typical workflow for identifying and characterizing this compound analogs.
Conclusion
This compound represents a valuable natural product lead for the development of novel anticancer agents. Its potent microtubule-stabilizing activity, coupled with a distinct chemical scaffold from paclitaxel, offers opportunities for the design of new drugs with potentially improved properties, such as activity against paclitaxel-resistant tumors. The detailed understanding of its pharmacophore, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for researchers and drug development professionals to advance the therapeutic potential of this promising class of compounds. Future efforts in the synthesis and evaluation of novel this compound analogs, guided by the principles outlined in this guide, will be instrumental in realizing this potential.
References
Understanding the In Vitro Cytotoxicity of Eleutherobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutherobin, a diterpene glycoside of marine origin, has demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. Its mechanism of action is analogous to that of the widely used chemotherapeutic agent paclitaxel, involving the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved in its cytotoxic effects.
Introduction
This compound is a natural product first isolated from a soft coral of the genus Eleutherobia.[1] Its potent anticancer properties have garnered significant interest in the field of oncology drug development. Like paclitaxel, this compound acts as a microtubule-stabilizing agent, a class of compounds that interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] This interference disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death, or apoptosis.[1] This guide aims to provide a comprehensive technical resource on the in vitro cytotoxic profile of this compound.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of this compound have been determined in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 2000-fold less potent than in other lines | [2] |
| HCT-116 | Colon Carcinoma | Similar to Paclitaxel | [1] |
| P388 | Murine Leukemia | Similar to Paclitaxel | [1] |
Note: The available literature provides limited specific IC50 values for a wide range of cell lines in a consolidated format. The values are often stated as being "similar to paclitaxel."[1][3] Further research is needed to establish a more comprehensive panel of IC50 values.
Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
The primary mechanism underlying this compound's cytotoxicity is its ability to bind to and stabilize microtubules.[1] This action disrupts the normal dynamic process of microtubule assembly and disassembly, which is crucial for the formation and function of the mitotic spindle during cell division.
Signaling Pathways in this compound-Induced Apoptosis
The mitotic arrest induced by this compound triggers a cascade of signaling events that converge on the activation of apoptosis. While the precise signaling network is still under investigation, it is hypothesized to involve key regulators of programmed cell death, including the Bcl-2 family of proteins and caspases. Stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways, are also likely to play a role.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a likely downstream consequence of this compound-induced mitotic arrest. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The disruption of microtubule dynamics can lead to an imbalance in these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade.
Stress-Activated Kinase Pathways (JNK and p38 MAPK)
Microtubule disruption is a form of cellular stress that can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are implicated in the regulation of apoptosis in response to various stimuli. Activation of JNK and p38 can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, thereby promoting apoptosis.
p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage and mitotic spindle disruption. In response to such stress, p53 can be activated and induce cell cycle arrest or apoptosis. It is plausible that this compound-induced mitotic arrest could activate the p53 pathway, leading to the transcriptional upregulation of pro-apoptotic genes.
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays used to characterize the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane) and PI fluorescence (indicating loss of membrane integrity) are measured.
-
Conclusion
This compound exhibits significant in vitro cytotoxicity against a variety of cancer cell lines, with a mechanism of action centered on the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis. While the broad strokes of its cytotoxic effects are understood and analogous to paclitaxel, further research is warranted to fully elucidate the specific downstream signaling pathways that govern this compound-induced apoptosis. A more comprehensive evaluation of its IC50 values across a wider panel of cancer cell lines will also be crucial for its continued development as a potential anticancer therapeutic. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the promising cytotoxic properties of this compound.
References
Methodological & Application
Application Notes and Protocols: Eleutherobin Total Synthesis and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Eleutherobin, a potent antitumor natural product. It is intended to serve as a comprehensive resource, offering insights into various synthetic strategies, quantitative data for comparison, and detailed experimental protocols for key transformations.
Introduction
This compound, a diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, has garnered significant attention due to its potent cytotoxic activity and its mechanism of action, which involves the stabilization of microtubules, similar to the well-known anticancer drug Taxol. Its scarcity in nature has spurred considerable efforts toward its total synthesis, not only to provide a sustainable supply for further biological evaluation but also to enable the creation of analogs with potentially improved therapeutic properties. This document outlines the landmark total syntheses accomplished by the research groups of Nicolaou, Danishefsky, and others, providing a comparative analysis of their synthetic strategies.
Comparative Summary of this compound Total Syntheses
The following table summarizes the key quantitative data from the most prominent total syntheses of this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features & Strategies |
| Nicolaou (1998) | (+)-Carvone | 27 | ~1 | Convergent synthesis of the aglycone and sugar moieties. Key reactions include an intramolecular acetylide-aldehyde cyclization to form the 10-membered ring and a late-stage glycosylation.[1] |
| Danishefsky (1999) | (R)-(−)-α-Phellandrene | 26 | ~0.25 | Convergent approach featuring a Nozaki-Kishi ring closure to form the tricyclic core and a Stille coupling for the glycosylation step.[2] |
| Gennari (2006) (Formal) | (+)-Carvone | 20 (to Danishefsky's intermediate) | ~4 (to intermediate) | A formal synthesis converging on a key intermediate from the Danishefsky synthesis. Utilized a ring-closing metathesis (RCM) approach to construct the ten-membered ring. |
| Britton (2015) | Commercially available materials | Not explicitly stated in summary | Not explicitly stated in summary | A concise approach that parallels the proposed biosynthetic pathway, involving the assembly of a eunicellin intermediate followed by regio- and diastereoselective oxidations. |
Synthetic Routes and Key Transformations
The Nicolaou Total Synthesis
The first total synthesis of this compound was reported by K.C. Nicolaou and his group in 1998. Their strategy is characterized by a convergent assembly of the complex aglycone and the arabinose sugar moiety, followed by their coupling.
Retrosynthetic Analysis (Nicolaou)
Caption: Retrosynthetic analysis of the Nicolaou total synthesis.
Key Experimental Protocol: Intramolecular Acetylide-Aldehyde Cyclization
This crucial step in the Nicolaou synthesis forms the challenging 10-membered ring of the this compound core.
Procedure: To a solution of the aldehyde precursor in THF at -78 °C is added a solution of lithium hexamethyldisilazide (LHMDS) dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.[1]
The Danishefsky Total Synthesis
Samuel J. Danishefsky's group reported the second total synthesis of this compound in 1999. Their approach also employed a convergent strategy but utilized different key reactions for the construction of the aglycone and for the crucial glycosylation step.
Retrosynthetic Analysis (Danishefsky)
Caption: Retrosynthetic analysis of the Danishefsky total synthesis.
Key Experimental Protocol: Nozaki-Kishi Ring Closure
The Danishefsky synthesis features a Nozaki-Kishi reaction to construct the tricyclic core of the aglycone.
Procedure: A solution of the vinyl iodide precursor in THF is added to a suspension of chromium(II) chloride and a catalytic amount of nickel(II) chloride in THF at room temperature under an argon atmosphere. The reaction mixture is stirred vigorously for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the cyclized product.
Key Experimental Protocol: Stille Coupling for Glycosylation
A hallmark of the Danishefsky synthesis is the use of a Stille coupling to attach the sugar moiety to the aglycone.
Procedure: To a solution of the aglycone vinyl triflate and the arabinose-derived stannane in N,N-dimethylformamide (DMF) is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), triphenylarsine (Ph₃As), and copper(I) iodide (CuI). The mixture is heated at a specified temperature for several hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the glycosylated product.[2]
Workflow Diagrams
General Experimental Workflow for a Key Synthetic Step
Caption: A generalized workflow for a typical synthetic chemistry experiment.
Conclusion
The total syntheses of this compound by Nicolaou, Danishefsky, and others represent significant achievements in the field of organic chemistry. These endeavors have not only provided access to this scarce and medicinally important natural product but have also driven the development of new synthetic methodologies. The comparative data and detailed protocols presented in this document are intended to aid researchers in understanding these complex synthetic routes and to facilitate future research in this area, including the development of novel this compound analogs for anticancer drug discovery.
References
Application Notes and Protocols for the Synthesis of Eleutherobin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies developed for Eleutherobin and its analogues. This compound, a natural product isolated from the soft coral Erythropodium caribaeorum, has garnered significant attention due to its potent anticancer properties, which are derived from its ability to stabilize microtubules, similar to the action of Paclitaxel.[1][2][3] However, the scarcity of the natural source has necessitated the development of robust synthetic routes to enable further biological evaluation and the creation of novel analogues with improved therapeutic profiles.[1][4][5] This document outlines key synthetic strategies, detailed experimental protocols for pivotal reactions, and a summary of the biological activities of selected analogues.
I. Key Synthetic Strategies for the this compound Core
The synthesis of the complex tricyclic core of this compound presents a significant chemical challenge.[3] Several research groups have developed distinct and innovative approaches to construct this core structure.
1. The Nicolaou Total Synthesis:
One of the earliest and most notable total syntheses of this compound was reported by the Nicolaou group.[4][6] Their strategy relies on a convergent approach, where the aglycone core and the carbohydrate moiety are synthesized separately and then coupled.
Key Features:
-
Starting Material: (+)-Carvone.[6]
-
Key Reactions:
2. The Danishefsky Total Synthesis:
The Danishefsky group also reported a landmark total synthesis of this compound, employing a different strategic bond disconnection.[4][7]
Key Features:
-
Starting Material: (R)-(−)-α-phellandrene.[4]
-
Key Reactions:
3. Analogue Synthesis via Simplified Scaffolds:
Recognizing the synthetic complexity of the natural product, recent efforts have focused on developing simplified analogues that retain the key pharmacophoric features while being more synthetically accessible.[8][9] These approaches often involve replacing the complex tricyclic core with more readily available scaffolds.
Key Features:
-
Scaffolds: Adamantane and 8-oxabicyclo[3.2.1]octane have been used as rigid cores to mimic the spatial arrangement of the key functional groups of this compound.[8][9]
-
Strategy: Molecular modeling and docking techniques are often employed to design simplified analogues that fit into the paclitaxel-binding site on tubulin.[8][9]
II. Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of this compound and its analogues.
Protocol 1: Nozaki-Kishi Ring Closure (Danishefsky Synthesis)
This protocol describes the intramolecular coupling of a vinyl iodide and an aldehyde to form the ten-membered ring of the this compound core.
Materials:
-
Vinyl iodide precursor
-
Anhydrous Chromium(II) chloride (CrCl2)
-
Anhydrous Nickel(II) chloride (NiCl2)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add a suspension of anhydrous CrCl2 (10 eq.) and anhydrous NiCl2 (0.1 eq.) in anhydrous, degassed DMF.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Prepare a solution of the vinyl iodide precursor (1 eq.) in anhydrous, degassed DMF.
-
Add the solution of the vinyl iodide precursor dropwise to the reaction mixture over a period of 8-12 hours using a syringe pump.
-
After the addition is complete, stir the reaction for an additional 6 hours at room temperature.
-
Quench the reaction by pouring it into a rapidly stirred mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: Glycosidation with Trichloroacetimidate Donor (Nicolaou Synthesis)
This protocol details the coupling of the aglycone with an arabinose-derived trichloroacetimidate donor.
Materials:
-
Aglycone acceptor with a free hydroxyl group
-
Arabinose-derived trichloroacetimidate donor
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Molecular sieves (4 Å)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aglycone acceptor (1 eq.), the arabinose-derived trichloroacetimidate donor (1.5 eq.), and freshly activated powdered 4 Å molecular sieves to anhydrous DCM.
-
Cool the mixture to -78 °C with stirring.
-
Add BF3·OEt2 (0.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and then filter through a pad of Celite.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the glycosylated product.
III. Quantitative Data: Biological Activity of this compound Analogues
The cytotoxicity of this compound and its analogues is a critical measure of their potential as anticancer agents. The following table summarizes the IC50 values for selected analogues against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound | Natural Product | A549 (Lung) | 10-15 | [4] |
| Neothis compound | Enantiomeric carbohydrate domain | - | Less cytotoxic than this compound | [2] |
| Analogue 5a | Adamantane scaffold | - | Micromolar concentrations | [8] |
| Analogue 8a | Adamantane scaffold | - | Micromolar concentrations | [8] |
| Analogue 15a | 8-oxabicyclo[3.2.1]octane scaffold | - | Micromolar concentrations | [8] |
| Analogue 15b | 8-oxabicyclo[3.2.1]octane scaffold | - | Micromolar concentrations | [8] |
| Analogue 15g | 8-oxabicyclo[3.2.1]octane scaffold | - | Micromolar concentrations | [8] |
IV. Visualizations
Diagram 1: Simplified Workflow for this compound Analogue Synthesis
Caption: A generalized workflow for the synthesis of simplified this compound analogues.
Diagram 2: Mechanism of Action of this compound
Caption: this compound's mechanism of action leading to cancer cell apoptosis.
References
- 1. healthresearchbc.ca [healthresearchbc.ca]
- 2. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Total Synthesis of this compound: A Surprise Ending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of novel simplified this compound analogues as potential antitumour agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and cytotoxicity of novel simplified this compound analogues as potential antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Eleutherobin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin is a potent antimitotic diterpene glycoside that was first isolated from the soft coral Erythropodium caribaeorum. It exhibits its cytotoxic effects by stabilizing microtubules, a mechanism of action similar to that of the widely used anticancer drug, paclitaxel. The promising biological activity of this compound has generated significant interest in its potential as a cancer therapeutic. However, its extremely low natural abundance presents a major challenge for preclinical and clinical development, making efficient purification protocols from its natural source crucial for further investigation.
These application notes provide a detailed overview of the methodologies for the extraction and purification of this compound from its natural marine source. The protocols are based on established methods for the isolation of diterpenoids from soft corals and are intended to serve as a guide for researchers in the field of natural product chemistry and drug discovery.
Data Presentation
Due to the limited availability of detailed quantitative data in publicly accessible literature, the following table provides a generalized summary of expected outcomes at each stage of the purification process. Actual yields may vary depending on the specific collection of the coral, season, and extraction efficiency.
| Purification Stage | Key Parameters | Expected Purity | Estimated Yield (per kg of wet coral) |
| Crude Extraction | Solvent: Dichloromethane/Methanol (1:1) | Low | 10 - 20 g (of crude extract) |
| Solvent Partitioning | Dichloromethane/Water | Low - Medium | 2 - 5 g (of organic phase solids) |
| Silica Gel Chromatography | Step gradient elution | Medium | 100 - 500 mg (of diterpene-rich fraction) |
| Reversed-Phase HPLC | Gradient elution | High | < 1 mg (of pure this compound) |
Experimental Protocols
Biomass Collection and Preparation
-
Source Organism: Erythropodium caribaeorum (encrusting gorgonian soft coral).
-
Collection: The coral is typically collected by hand from its natural marine habitat. It is crucial to properly identify the species to ensure the presence of this compound.
-
Preparation: Immediately after collection, the coral biomass should be frozen, preferably in liquid nitrogen, and then freeze-dried to preserve the chemical integrity of the secondary metabolites. The lyophilized coral is then ground into a fine powder to increase the surface area for efficient extraction.
Crude Extraction
This protocol describes the initial solvent extraction of the prepared coral biomass.
-
Materials:
-
Freeze-dried and powdered Erythropodium caribaeorum
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Large extraction vessel (e.g., percolator or large beaker)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Submerge the powdered coral (e.g., 1 kg) in a 1:1 mixture of DCM:MeOH (e.g., 5 L).
-
Stir or agitate the mixture at room temperature for 24 hours.
-
Filter the mixture to separate the solvent from the coral biomass.
-
Repeat the extraction of the coral biomass two more times with fresh solvent.
-
Combine all the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a dark, tarry crude extract.
-
Solvent Partitioning
This step aims to separate compounds based on their polarity, thereby enriching the fraction containing diterpenes like this compound.
-
Materials:
-
Crude extract from the previous step
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude extract in a mixture of DCM and water (e.g., 500 mL DCM and 500 mL water).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The upper layer is the aqueous phase, and the lower layer is the organic (DCM) phase.
-
Drain the lower organic layer.
-
Extract the aqueous layer two more times with fresh DCM.
-
Combine all the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Silica Gel Chromatography
This is the primary chromatographic step for the fractionation of the organic extract.
-
Materials:
-
Concentrated organic phase from the previous step
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Fraction collector and test tubes
-
-
Procedure:
-
Prepare a silica gel column of appropriate size.
-
Adsorb the dried organic extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), followed by 100% ethyl acetate, and finally a mixture of ethyl acetate and methanol (e.g., 9:1).
-
Collect fractions of a consistent volume.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values to known diterpene standards (if available).
-
Combine fractions that show the presence of the target compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final step is for the purification of this compound to homogeneity from the enriched fractions obtained from silica gel chromatography.
-
Materials:
-
Diterpene-rich fraction from the previous step
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Preparative RP-HPLC system with a C18 column
-
UV detector
-
-
Procedure:
-
Dissolve the dried, enriched fraction in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative C18 HPLC column.
-
Elute the column with a linear gradient of water and acetonitrile. A typical gradient might be from 40% ACN in water to 100% ACN over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Collect the peaks corresponding to this compound. The retention time will need to be determined by analytical HPLC and comparison with a standard, if available.
-
Combine the fractions containing pure this compound and remove the solvent under vacuum.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Solvent partitioning scheme for initial fractionation.
Caption: Sequential chromatographic purification steps.
Application Notes and Protocols for Conducting Cytotoxicity Assays with Eleutherobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin, a natural product isolated from the marine soft coral Erythropodium caribaeorum, has emerged as a potent antineoplastic agent. Its mechanism of action is similar to that of the widely used chemotherapy drug, paclitaxel. This compound functions as a microtubule-stabilizing agent, interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By stabilizing microtubules, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death. These characteristics make this compound a compound of significant interest in cancer research and drug development.
This document provides detailed application notes and protocols for conducting cytotoxicity assays with this compound, aimed at assisting researchers in accurately assessing its anti-cancer properties in various cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of microtubules to depolymerize disrupts the normal dynamics of the mitotic spindle, a critical apparatus for the segregation of chromosomes during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in mitosis (M phase). Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Key signaling events in this pathway include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway, culminating in the activation of caspases and the execution of apoptosis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the assay conditions. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | ~18 | |
| HeLa | Cervical Cancer | Comparable to Paclitaxel | |
| HT-29 | Colon Carcinoma | Comparable to Paclitaxel | |
| HCT-116 | Colon Carcinoma | Comparable to Paclitaxel | |
| MCF-7 | Breast Cancer | Comparable to Paclitaxel | |
| PC-3 | Prostate Cancer | Comparable to Paclitaxel | |
| SK-OV-3 | Ovarian Cancer | Comparable to Paclitaxel |
Note: Many studies report the IC50 of this compound as "comparable to paclitaxel" without providing a specific value. Researchers should determine the IC50 experimentally for their specific cell line and conditions.
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding:
-
Seed cells as described in the MTT assay protocol (5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Vehicle Control: Cells in medium with DMSO.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Medium only (no cells).
-
-
Add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
LDH Release Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of this compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using Eleutherobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, microtubule dynamics represent a key target for the development of anticancer therapeutics.[1][2]
Eleutherobin, a natural product isolated from a marine soft coral, is a potent microtubule-stabilizing agent with a mechanism of action similar to that of Paclitaxel (Taxol®).[3][4] By binding to tubulin, this compound promotes the polymerization of tubulin into stable microtubules, leading to the disruption of normal microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1][3] This application note provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the activity of this compound. The assay monitors the formation of microtubules by measuring the increase in turbidity (light scattering) as soluble tubulin dimers polymerize.
Mechanism of Action of this compound
This compound enhances tubulin polymerization and stabilizes microtubules, shifting the equilibrium from soluble tubulin dimers towards microtubules. This action is similar to that of Paclitaxel.[3][4] It has been demonstrated that this compound and Paclitaxel share a common binding domain on the tubulin polymer.[5] The stabilization of microtubules disrupts their dynamic nature, which is essential for the formation and function of the mitotic spindle during cell division. This leads to mitotic arrest and induction of apoptosis, highlighting its potential as an anticancer agent.[1][3]
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in comparison to Paclitaxel.
| Compound | IC50 (Cytotoxicity) | Ki (Competitive Binding) | Microtubule Polymerization |
| This compound | 10-40 nM[6][7] | 2.1 µM[6][7] | Potent inducer of tubulin polymerization[3][4] |
| Paclitaxel | <10 nM[6][7] | - | Potent inducer of tubulin polymerization[4] |
Experimental Protocols
This protocol describes a turbidity-based assay in a 96-well plate format to measure the effect of this compound on tubulin polymerization. The increase in absorbance at 340 nm is proportional to the mass of polymerized microtubules.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Purified Bovine Tubulin (>99%) | Cytoskeleton, Inc. | T240 | -80°C |
| This compound | Cayman Chemical | 10009811 | -20°C |
| Paclitaxel (Positive Control) | Sigma-Aldrich | T7402 | -20°C |
| Nocodazole (Negative Control) | Sigma-Aldrich | M1404 | -20°C |
| General Tubulin Buffer (GTB) | - | - | 4°C |
| (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) | |||
| GTP Solution (100 mM) | Sigma-Aldrich | G8877 | -20°C |
| Glycerol | Sigma-Aldrich | G5516 | Room Temp. |
| DMSO | Sigma-Aldrich | D8418 | Room Temp. |
| 96-well, half-area, clear bottom plates | Corning | 3697 | Room Temp. |
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep the tubulin solution on ice at all times.
-
Prepare a 1 M stock of GTP in distilled water and store at -20°C.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in GTB to achieve final assay concentrations ranging from 10 nM to 10 µM.
-
Prepare 10 mM stock solutions of Paclitaxel (positive control) and Nocodazole (negative control) in DMSO. Prepare appropriate dilutions in GTB.
-
Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Use a pre-warmed 96-well plate.
-
Pipette 10 µL of the 10x compound dilutions (this compound, Paclitaxel, Nocodazole, or vehicle control - GTB with the same percentage of DMSO) into the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis
-
For each concentration of this compound and the controls, plot the absorbance at 340 nm against time to generate polymerization curves.
-
The polymerization curve will typically show three phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state phase.
-
Determine the following parameters from the curves:
-
Lag time (t_lag): The time before a significant increase in absorbance is observed.
-
Maximum velocity (V_max): The steepest slope of the polymerization curve, representing the maximum rate of polymerization.
-
Maximum Polymer Mass (A_max): The absorbance at the steady-state plateau, proportional to the total amount of polymerized tubulin.
-
-
Plot the V_max and A_max values against the logarithm of the this compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal effect).
Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low polymerization in the control well | Inactive tubulin | Ensure tubulin is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use fresh aliquots. |
| Incorrect buffer composition | Verify the pH and concentrations of all components in the General Tubulin Buffer. Ensure GTP was added. | |
| Low temperature | Ensure the plate reader is pre-warmed and maintained at 37°C throughout the assay. | |
| High background absorbance | Light scattering from precipitated compounds | Centrifuge the compound dilutions before adding them to the assay plate. Run a control with compound and buffer without tubulin. |
| Inconsistent results between wells | Pipetting errors | Use a multichannel pipette for adding the tubulin mix to ensure simultaneous initiation of the reaction. Ensure proper mixing. |
| Air bubbles in wells | Be careful not to introduce air bubbles when pipetting. If present, gently pop them with a sterile pipette tip before starting the reading. | |
| No effect of this compound | Incorrect compound concentration | Verify the stock concentration and the dilution series of this compound. |
| Compound insolubility | Ensure this compound is fully dissolved in DMSO before preparing dilutions in the aqueous buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Eleutherobin Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the cellular effects of eleutherobin, a potent microtubule-stabilizing agent. The protocols outlined below are designed to assess its cytotoxic and apoptotic activities, impact on the cell cycle, and effects on microtubule dynamics.
Introduction
This compound is a natural product isolated from a marine soft coral that exhibits potent cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules.[1][2] This interference with microtubule dynamics leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1] These characteristics make this compound a compound of significant interest in cancer research and drug development.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | Comparable to Paclitaxel | [2] |
| SK-OV-3 | Ovarian Adenocarcinoma | Comparable to Paclitaxel | [1] |
| HCT-116 | Colon Carcinoma | Comparable to Paclitaxel | [1] |
| P388 | Murine Leukemia | Comparable to Paclitaxel | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound.
Cytotoxicity Assessment: MTT Assay
This protocol describes how to determine the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line of choice (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Microtubule Dynamics: Live-Cell Imaging
This protocol outlines a general approach for visualizing the effects of this compound on microtubule dynamics in real-time using live-cell fluorescence microscopy. This typically involves using cells that express a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule-binding protein.
Materials:
-
A cell line stably expressing a fluorescent microtubule marker (e.g., U2OS-GFP-α-tubulin).
-
Complete cell culture medium.
-
Glass-bottom imaging dishes or plates.
-
This compound (stock solution in DMSO).
-
A live-cell imaging microscope system equipped with an environmental chamber (to maintain 37°C and 5% CO2).
Procedure:
-
Cell Seeding:
-
Seed the cells on glass-bottom imaging dishes at a low density to allow for visualization of individual cells.
-
Allow the cells to attach and grow for 24-48 hours.
-
-
Imaging Setup:
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Identify a field of view with healthy, well-spread cells.
-
-
Baseline Imaging:
-
Acquire time-lapse images of the microtubule network before adding this compound to establish a baseline of normal microtubule dynamics.
-
-
This compound Treatment and Time-Lapse Imaging:
-
Carefully add this compound to the imaging medium at the desired final concentration.
-
Immediately start acquiring time-lapse images to capture the initial effects of the compound.
-
Continue imaging for a desired period (e.g., several hours) to observe the long-term effects on microtubule organization and cell fate.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe changes in microtubule dynamics, such as the formation of microtubule bundles, suppression of microtubule shortening and growing phases, and mitotic arrest.[1]
-
Quantitative analysis can be performed using appropriate software to measure parameters like microtubule growth and shortening rates and catastrophe frequencies.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship of Apoptosis Assay Quadrants
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
Application Notes and Protocols for Assessing Eleutherobin's Impact on Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin is a diterpene glycoside originally isolated from a marine soft coral. It has garnered significant interest in the field of oncology as a potent antimitotic agent.[1] Like Paclitaxel, this compound is a microtubule-stabilizing agent, a class of compounds that disrupt the highly dynamic nature of microtubules, which are essential for the formation and function of the mitotic spindle during cell division.[2][3] By binding to β-tubulin and promoting the polymerization of tubulin into hyper-stable microtubules, this compound effectively blocks cells in the M-phase of the cell cycle, leading to mitotic arrest and subsequent apoptotic cell death.[1][4][5] This mechanism makes this compound a promising candidate for anticancer drug development.
These application notes provide a comprehensive guide for researchers to assess the biological impact of this compound, with a focus on its effects on mitotic arrest. Detailed protocols for key assays are provided, along with methods for data presentation and visualization of the underlying molecular pathways.
Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
This compound shares a mechanism of action with Paclitaxel, inducing tubulin polymerization and stabilizing microtubules against depolymerization.[1] This interference with normal microtubule dynamics has profound consequences for dividing cells:
-
Promotion of Tubulin Polymerization: this compound enhances the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required.[6][7]
-
Microtubule Stabilization: The resulting microtubules are highly stable and resistant to depolymerization by factors such as calcium ions or cold temperatures.
-
Disruption of Mitotic Spindle: The mitotic spindle, a complex and dynamic structure composed of microtubules, is responsible for segregating chromosomes during mitosis. The hyper-stabilization of microtubules by this compound prevents the proper formation and function of the mitotic spindle.
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a critical cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.[8][9] The presence of dysfunctional, this compound-stabilized spindles activates the SAC, leading to a prolonged arrest in mitosis.
-
Induction of Apoptosis: If the mitotic arrest is sustained, the cell will typically undergo apoptosis (programmed cell death). Morphological changes observed in cells treated with this compound include the formation of microtubule bundles and multiple micronuclei.[1][5]
Data Presentation: Cytotoxicity of this compound
The cytotoxic and antiproliferative activity of this compound is typically quantified by its IC50 value, the concentration of the drug that inhibits 50% of cell growth or viability. These values can vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Diverse Panel | Various | 10 - 15 | [4] |
| Various | Human Cancer | 10 - 40 | [6] |
| A549 | Lung Carcinoma | ~20 | [10] |
| SKVLB | Ovarian | >100 | [7] |
| J7-T3-1.6 | Jurkat | >100 | [7] |
Experimental Protocols
Here we provide detailed protocols for essential assays to characterize the effects of this compound on mitotic arrest.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in light scattering (turbidity) as microtubules form.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Paclitaxel (10 mM in DMSO)
-
Vehicle control: DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 5 mg/mL in GTB.
-
Prepare a tubulin polymerization mix on ice: For each reaction, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%) in GTB.
-
Prepare serial dilutions of this compound and Paclitaxel in GTB.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of the this compound dilutions, Paclitaxel, or DMSO vehicle to the appropriate wells.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time to generate polymerization curves for each condition.
-
Compare the rate and extent of polymerization in the presence of this compound to the vehicle and positive controls.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Materials:
-
Cultured cancer cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the control.
-
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of microtubule morphology and the mitotic spindle in cells treated with this compound. The formation of microtubule bundles and abnormal spindle structures are hallmarks of microtubule-stabilizing agents.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
PBS
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with this compound (and vehicle control) as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubules (e.g., green channel) and nuclei (e.g., blue channel).
-
Protocol 4: Western Blotting for Mitotic Markers
Western blotting can be used to detect changes in the levels of key proteins that regulate mitosis, such as Cyclin B1 and phospho-Histone H3 (Ser10), which are elevated in cells arrested in mitosis.
Materials:
-
Treated cell pellets (from Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-Cyclin B1, Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the levels of Cyclin B1 and p-Histone H3 to the β-actin loading control.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound's antimitotic effects.
Caption: Signaling pathway of this compound-induced mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Gene expression and mitotic exit induced by microtubule-stabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Eleutherobin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin, a natural diterpene isolated from a marine soft coral, has emerged as a potent antineoplastic agent.[1][2] Its mechanism of action is analogous to that of paclitaxel, involving the stabilization of microtubules, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4][5] Despite its promising cytotoxic activity, the clinical translation of this compound may be hindered by challenges such as poor aqueous solubility. To address these limitations, the development of advanced drug delivery systems is crucial.
These application notes provide a comprehensive, albeit hypothetical, framework for the formulation and characterization of an this compound-based drug delivery system. Due to the limited publicly available research on specific this compound formulations, this document outlines protocols based on well-established methods for the encapsulation of similar hydrophobic anticancer drugs, such as paclitaxel and docetaxel.[6][7][8][9][10] The focus is on the preparation of this compound-loaded liposomes, a versatile platform for enhancing the therapeutic index of hydrophobic drugs.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, this compound promotes the polymerization of tubulin into hyper-stable microtubules that are resistant to depolymerization.[1][2][3] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering the intrinsic apoptotic pathway.[11][12]
Caption: this compound's mechanism of action leading to mitotic arrest and apoptosis.
Experimental Protocols
The following protocols describe the preparation and characterization of this compound-loaded liposomes using the thin-film hydration method. This method is widely used for the encapsulation of hydrophobic drugs.[9][10]
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method, followed by sonication for size reduction.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C).
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at 45°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication on ice to form small unilamellar vesicles (SUVs).
-
Sonicate for 5-10 minutes with pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Alternatively, dialyze the suspension against PBS using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa).[13]
-
-
Sterilization:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterilized liposomes at 4°C.
-
Characterization of this compound-Loaded Liposomes
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposomal suspension with PBS (pH 7.4).
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate.
-
2.2.2. Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug (T_drug): Disrupt a known volume of the liposomal suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.[13]
-
Quantify the amount of this compound using a validated HPLC method.
-
Free Drug (F_drug): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or centrifugal ultrafiltration.[13][14]
-
Quantify the amount of this compound in the supernatant/filtrate.
-
Calculations:
-
Encapsulation Efficiency (EE%): ((T_drug - F_drug) / T_drug) * 100[15]
-
Drug Loading (DL%): ((T_drug - F_drug) / Total Lipid Weight) * 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Method[16]
-
Procedure:
-
Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (MWCO 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug release versus time.
-
Data Presentation
The following tables present hypothetical but expected quantitative data for the characterization of this compound-loaded liposomes, based on typical results for similar hydrophobic drug formulations.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Parameter | Value |
| Average Particle Size (nm) | 120 ± 5.2 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential (mV) | -25.4 ± 2.1 |
| Encapsulation Efficiency (%) | 92.5 ± 3.8 |
| Drug Loading (%) | 4.6 ± 0.5 |
Table 2: In Vitro Drug Release Profile of this compound-Loaded Liposomes
| Time (hours) | Cumulative Release (%) |
| 1 | 8.2 ± 1.1 |
| 2 | 15.6 ± 1.5 |
| 4 | 28.4 ± 2.0 |
| 8 | 45.1 ± 2.8 |
| 12 | 60.3 ± 3.1 |
| 24 | 78.9 ± 3.5 |
| 48 | 89.5 ± 2.9 |
Experimental Workflow
The following diagram illustrates the overall workflow for the development and evaluation of this compound-loaded liposomes.
Caption: Workflow for the development of this compound-loaded liposomes.
Disclaimer: The protocols and data presented herein are for illustrative purposes and are based on established methodologies for similar compounds. Researchers should optimize these protocols for this compound based on its specific physicochemical properties and their experimental setup. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, this compound, and paclitaxel in natural extracts | UBC Chemistry [chem.ubc.ca]
- 6. A phase I study of liposomal-encapsulated docetaxel (LE-DT) in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011038073A1 - Methods for the preparation of liposomes comprising docetaxel - Google Patents [patents.google.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Delivery FAQs [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Eleutherobin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin, a natural diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, has emerged as a potent anticancer agent.[1] Its mechanism of action is similar to that of Paclitaxel, involving the stabilization of microtubules, which leads to mitotic arrest and apoptosis in cancer cells.[1][2] To facilitate further research into its cellular uptake, subcellular localization, and target engagement, a fluorescently labeled version of this compound is an invaluable tool. This document provides detailed application notes and protocols for the proposed synthesis of a fluorescent this compound probe and its application in cellular imaging.
Principle
The strategy for fluorescently labeling this compound is based on its known structure-activity relationships (SAR). Studies have shown that modifications to the arabinose sugar moiety at the C-15 position can be tolerated while retaining microtubule-stabilizing activity.[3] This provides a strategic site for the attachment of a fluorophore via a linker. We propose the synthesis of an this compound-alkyne derivative followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate an azide-modified fluorophore.[4][5][6][7][8] This bioorthogonal ligation strategy offers high efficiency and specificity under mild conditions.[5][6][9]
For cellular imaging, the fluorescent this compound probe can be introduced to live or fixed cells. The probe is expected to bind to microtubules, allowing for their visualization and the study of its effects on microtubule dynamics.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 10 - 15 | [3][10] |
| P388 | Murine Leukemia | 10 - 15 | [1] |
| Multiple Cancer Cell Lines | Various | 10 - 140 | [2] |
Table 2: Photophysical Properties of Selected Fluorophores for Conjugation
| Fluorophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features | References |
| BODIPY | BODIPY FL | ~503 | ~512 | ~0.9-1.0 | High photostability, narrow emission peak. | [][12][] |
| Rhodamine | Rhodamine B | ~555 | ~580 | Varies with environment | High brightness and photostability. | [14][15][16][17] |
| Cyanine | Cy3 | ~550 | ~570 | Varies with environment | Environment-sensitive fluorescence. | [18][19][20][21] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescent this compound Probe (Eleuthero-BODIPY)
This protocol describes a proposed two-step synthesis of a BODIPY-labeled this compound derivative.
Materials:
-
This compound
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Azide-modified BODIPY FL (e.g., BODIPY FL Alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of this compound-alkyne
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Activation: Add DCC (1.5 equivalents) and DMAP (0.2 equivalents) to the solution. Stir for 10 minutes at room temperature.
-
Amidation: Add propargylamine (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound-alkyne.
Step 2: Click Chemistry Conjugation to BODIPY-azide
-
Reaction Setup: In a clean, dry vial, dissolve this compound-alkyne (1 equivalent) and azide-modified BODIPY FL (1.2 equivalents) in a 3:1 mixture of DMSO and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Click Reaction: Add the copper(I) catalyst solution to the reaction mixture containing the this compound-alkyne and BODIPY-azide.
-
Reaction Conditions: Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the fluorescently labeled this compound (Eleuthero-BODIPY) by preparative HPLC.
Protocol 2: Cellular Imaging of Microtubules with Eleuthero-BODIPY
This protocol details the use of the synthesized Eleuthero-BODIPY probe for imaging microtubules in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Eleuthero-BODIPY stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Confocal microscope with appropriate laser lines and filters for BODIPY FL (Excitation ~488 nm, Emission ~500-550 nm) and the nuclear stain.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or chamber slides until they reach 50-70% confluency.
-
Probe Preparation: Prepare a working solution of Eleuthero-BODIPY in pre-warmed cell culture medium at a final concentration of 100-500 nM. The optimal concentration should be determined empirically.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Eleuthero-BODIPY working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
Nuclear Counterstaining (Optional): During the last 10 minutes of incubation, add Hoechst 33342 or DAPI to the medium according to the manufacturer's instructions.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Add fresh, pre-warmed culture medium or live-cell imaging solution to the cells. Image the cells immediately using a confocal microscope.
-
Use a 488 nm laser for exciting Eleuthero-BODIPY and a 405 nm laser for Hoechst/DAPI.
-
Capture images of the microtubule network and nuclei.
-
For dynamic studies, acquire time-lapse images.
-
Visualizations
Caption: Experimental workflow for synthesis and cellular imaging.
Caption: this compound's mechanism of action on microtubules.
Troubleshooting
-
Low yield of this compound-alkyne: Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature.
-
Inefficient click reaction: Use a freshly prepared catalyst solution. Ensure the absence of any copper-chelating agents.
-
High background fluorescence in imaging: Optimize the probe concentration and incubation time. Ensure thorough washing of the cells.
-
Phototoxicity: Reduce laser power and exposure time. Use a live-cell imaging solution containing an oxygen scavenger system if necessary.
Conclusion
The development and application of a fluorescently labeled this compound probe will provide a powerful tool for elucidating its cellular and molecular mechanisms of action. The protocols provided herein offer a comprehensive guide for the synthesis and utilization of such a probe, paving the way for advanced studies in cancer biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. licorbio.com [licorbio.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Eleutherobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherobin is a naturally occurring diterpene glycoside isolated from a marine soft coral. It has garnered significant interest in the field of oncology due to its potent cytotoxic activity against cancer cell lines.[1] The mechanism of action of this compound is similar to that of Paclitaxel, involving the stabilization of microtubules, which leads to mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3] This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound, an essential process for quality control, stability studies, and further drug development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for the separation, purification, and quantification of this compound. The method described below is adapted from established protocols for related eleutherosides and is suitable for determining the purity of this compound isolates and for quantitative analysis in various matrices.[4][5]
Experimental Protocol: RP-HPLC
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
Column: C18 reversed-phase column (e.g., Zorbax 300 SB C18, 4.6 x 150 mm, 5 µm)[4]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (column re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Data Presentation
Table 1: HPLC Method Validation Parameters (Representative Data)
| Parameter | Result |
| Retention Time (t R) | ~15.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For the highly sensitive and selective quantification of this compound in complex biological matrices, such as plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed. The following protocol is based on methods developed for other eleutherosides and can be optimized for this compound.[5]
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in biological samples.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium hydroxide
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 600 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions: (Similar to HPLC, but with a UPLC column for better resolution and speed, e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for this compound):
-
This compound: m/z [M-H]⁻ → Fragment 1, Fragment 2
-
Internal Standard: m/z [M-H]⁻ → Fragment
-
-
Optimize source temperature, gas flow rates, and collision energy for maximal signal.
-
Data Presentation
Table 2: Mass Spectrometry Parameters for this compound (Representative Data)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | Fragment A | Fragment B | Optimized Value |
| Internal Standard | [M-H]⁻ | Fragment C | - | Optimized Value |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is used to assign all proton and carbon signals and to determine the stereochemistry and conformation.
Experimental Protocol: NMR
Objective: To confirm the chemical structure and determine the solution conformation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe.
Materials:
-
This compound sample (highly purified)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent.
-
Filter the solution into an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry and solution conformation.[6]
-
Data Presentation
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound (Representative Data in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1' (Arabinose) | ~4.5 (d) | ~105.0 |
| H-3 | ~5.8 (s) | ~125.0 |
| -OCH₃ | ~3.4 (s) | ~58.0 |
| Acetyl CH₃ | ~2.1 (s) | ~21.0 |
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in its solid state, including the absolute stereochemistry.[6]
Experimental Protocol: X-ray Crystallography
Objective: To determine the solid-state conformation and absolute configuration of this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Data Presentation
Table 4: Crystallographic Data for this compound (Representative Data)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | Typical values |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | e.g., 1.10 |
| R-factor | < 0.05 |
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eleutherobin Supply and Availability Issues
This technical support center is designed for researchers, scientists, and drug development professionals working with Eleutherobin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its supply, synthesis, and experimental use.
Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during the production and experimental application of this compound.
Challenges in this compound Supply
The limited availability of this compound is a primary obstacle for researchers. The following table summarizes the main production methods and their associated challenges.
| Production Method | Typical Yield | Scalability | Key Challenges |
| Natural Extraction | Very low (not precisely quantified in literature, but described as scarce)[1][2][3][4][5] | Not scalable | Low natural abundance in a rare soft coral (Eleutherobia sp.), ecological concerns, and complex purification from a mixture of other natural products.[1][4] |
| Total Synthesis | ~1% overall yield (for Nicolaou's synthesis)[6][7] | Low | Highly complex multi-step synthesis (e.g., 27 steps in the longest linear sequence for Nicolaou's synthesis), issues with stereoselectivity, and difficult purification of intermediates and the final product.[1][6][7][8] |
| Semi-synthesis | Data not readily available | Potentially scalable | Requires a readily available and structurally similar natural precursor (e.g., other eunicellane diterpenes), which may also be in limited supply.[2][9] |
| Biotechnology | In development | Potentially highly scalable | The biosynthetic pathway is still being fully elucidated, and engineering a host organism for efficient production is a significant challenge.[2][10] |
Troubleshooting Common Synthesis & Purification Issues
Problem 1: Low yield in the Nozaki-Hiyama-Kishi (NHK) macrocyclization step.
-
Possible Cause: The NHK reaction, a key step in some total synthesis routes for forming the macrocycle, is highly sensitive to reaction conditions.[11] Ineffective activation of the chromium salt or side reactions can lead to low yields.
-
Suggested Solutions:
-
Reagent Quality: Ensure the use of high-purity, anhydrous chromium(II) chloride and nickel(II) chloride. The presence of water can quench the organochromium intermediates.
-
Solvent: Use freshly distilled and degassed solvents like DMF or DMSO.[11]
-
Activation: Ensure the chromium salt is fully dissolved and activated. Sonication can sometimes aid in this process.
-
Side Reactions: The formation of dienes through alkene coupling is a possible side reaction. Using a minimal amount of the nickel catalyst can help to suppress this.[11]
-
Problem 2: Difficulty in purifying glycosylated intermediates and final product.
-
Possible Cause: Glycosylated natural products like this compound present significant purification challenges due to their structural complexity, the presence of isomers, and similar physicochemical properties to byproducts.[1][6][12][13]
-
Suggested Solutions:
-
Chromatography Selection: A multi-step chromatographic approach is often necessary. This may include a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC).[12][13]
-
Advanced Techniques: For separating closely related isomers, consider more advanced techniques like hydrophilic interaction liquid chromatography (HILIC) or simulated moving bed (SMB) chromatography.[1][13]
-
Protecting Groups: Strategic use of protecting groups during synthesis can simplify purification of intermediates by altering their polarity and preventing side reactions.
-
Problem 3: Poor stereoselectivity in key bond-forming reactions.
-
Possible Cause: The complex three-dimensional structure of this compound's core makes stereocontrol a significant hurdle in its synthesis.[14][15]
-
Suggested Solutions:
-
Chiral Catalysts: Employ well-defined chiral ligands and catalysts for asymmetric reactions.
-
Substrate Control: Leverage existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.
-
Enzymatic Resolutions: Consider using lipases or other enzymes for the kinetic resolution of racemic intermediates to obtain the desired enantiomer.[16]
-
Experimental Protocols & Workflows
Key Experimental Workflow: Total Synthesis of this compound (Nicolaou Approach)
The following diagram illustrates a simplified workflow of the Nicolaou total synthesis of this compound, highlighting the key stages.
Detailed Protocol: Preparation of this compound Stock Solution for In Vitro Assays
Due to its hydrophobic nature, this compound requires a non-aqueous solvent for the preparation of stock solutions.
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).[17]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect for any undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[17]
-
-
Usage in Experiments:
-
When preparing working solutions, dilute the stock solution in cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-stabilizing agent. It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[19][20] Its mechanism is similar to that of Paclitaxel (Taxol).[19][20]
This compound Signaling Pathway
The following diagram illustrates the effect of this compound on microtubule dynamics.
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a complex natural product, this compound should be handled with care to prevent degradation. While specific stability data for this compound is limited, general guidelines for similar compounds suggest the following:
-
Solid Form: Store the solid compound at -20°C or below, protected from light and moisture.
-
In Solution (Stock): As described in the protocol above, store DMSO stock solutions in single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Prepare fresh dilutions in aqueous buffers or cell culture media for immediate use. The stability of this compound in aqueous solutions, especially at physiological pH and temperature, may be limited due to potential hydrolysis of ester groups.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively reported, potential degradation can be inferred from its structure, which contains ester and glycosidic bonds.
-
Hydrolysis: The ester linkages, particularly the urocanic acid ester at C-8 and the acetate on the sugar moiety, are susceptible to hydrolysis under acidic or basic conditions.[21][22]
-
Photodegradation: The conjugated system in the urocanic acid moiety may be sensitive to light, potentially leading to isomerization or other photochemical reactions.[23][24][25]
-
Oxidation: The double bonds within the diterpene core could be susceptible to oxidation.
Q4: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A4: The poor aqueous solubility of this compound is a significant challenge for in vivo formulation. Several strategies can be explored to enhance its solubility and bioavailability:
-
Co-solvents: Formulations using a mixture of biocompatible solvents can improve solubility.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[26][27][28]
-
Liposomes: Formulating this compound into liposomes can protect it from degradation and improve its pharmacokinetic profile. A "drug-in-cyclodextrin-in-liposome" (DCL) approach may offer further advantages in terms of loading capacity and stability.[26][27]
Q5: Are there any known safety precautions for handling this compound?
A5: this compound is a potent cytotoxic agent.[5][19][24] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a terpene synthase synthesizing a nearly non-flexible eunicellane reveals the basis of flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 4. research.calacademy.org [research.calacademy.org]
- 5. An Expedient Synthesis of the Antimitotic Natural Products Sarcodictyin and this compound, and Carbohydrate Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis, enzymology, and future of eunicellane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Total Synthesis of this compound: A Surprise Ending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 15. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? [mdpi.com]
- 25. Cyclodextrin Drugs in Liposomes: Preparation and Application of Anticancer Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New "drug-in cyclodextrin-in deformable liposomes" formulations to improve the therapeutic efficacy of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel sulfobutyl ether cyclodextrin gradient leads to highly active liposomal irinotecan formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Eleutherobin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers engaged in the total synthesis of Eleutherobin. The content is designed to address specific experimental challenges and provide strategic guidance based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges stemming from its complex molecular architecture.[1][2] Key difficulties include:
-
Construction of the Tricyclic Core: The molecule contains a challenging tricyclic system featuring a six-membered A-ring, a nine-membered B-ring, and a five-membered C-ring.[2]
-
Stereochemical Control: There are ten chiral centers in the molecule, requiring highly stereoselective reactions to establish the correct relative and absolute configurations.[2] The stereochemistry of the diterpenoid and carbohydrate domains must be rigorously controlled.[1][3][4]
-
Nine-Membered Ring Formation: The construction of the medium-sized nine-membered ring, which is heavily substituted with six groups, is a major synthetic hurdle.[2]
-
Glycosylation: The attachment of the arabinose sugar moiety and the novel urocanic ester linkage requires specialized and efficient methods.[1]
-
Limited Availability: The scarcity of this compound from its natural source, a rare soft coral, necessitates a robust and efficient synthetic route to produce sufficient quantities for further biological evaluation.[5][6]
Q2: What are the most successful strategies for constructing the nine-membered B-ring?
Several macrocyclization strategies have been successfully employed. The choice of strategy often dictates the overall synthetic plan.
-
Nozaki-Kishi Reductive Cyclization: The Danishefsky synthesis utilized an intramolecular Nozaki-Kishi reaction to form the C3-C4 bond, constructing a furanophane intermediate that was later converted to the nine-membered ring.[1][3][4] This approach offered excellent stereoselectivity at the newly formed C3 center.[1]
-
Ring-Closing Metathesis (RCM): RCM has been a popular strategy for forming the core structure. This involves creating a diene precursor that can be cyclized using a Grubbs catalyst to form the macrocycle.[6][7][8]
-
Intramolecular Diels-Alder Reaction: This strategy has been explored to construct the A and C rings of the this compound skeleton, setting the stage for subsequent B-ring closure.
Q3: How is the arabinose sugar fragment typically introduced?
The glycosylation step is a critical late-stage transformation. The Danishefsky group developed a novel "oxycarbaglycosidation" method. This involved an sp2-sp3 Stille coupling between a vinyl triflate on the aglycone core and a stannyl derivative of the carbohydrate domain to form the crucial linkage.[1][9]
Troubleshooting Guides
Issue 1: Low Yields in Ring-Closing Metathesis (RCM) for B-Ring Formation
Symptoms:
-
Low conversion of the diene precursor to the desired nine-membered ring product.
-
Formation of oligomeric or polymeric byproducts.
-
Recovery of unreacted starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sub-optimal Catalyst | The choice of RCM catalyst is critical. If using a first-generation Grubbs catalyst, consider switching to a second-generation catalyst, which often provides higher yields and is more tolerant of functional groups.[6] |
| Unfavorable Substrate Conformation | The diene precursor may adopt a conformation that disfavors cyclization. Consider modifying the protecting groups or tethering strategies to pre-organize the substrate for macrocyclization. |
| Reaction Conditions | RCM reactions are often sensitive to concentration (high dilution favors intramolecular cyclization), temperature, and solvent. Systematically screen these parameters to find the optimal conditions. |
| Catalyst Decomposition | Ensure strict anhydrous and oxygen-free conditions, as Grubbs catalysts are sensitive to air and moisture. Use freshly purified solvents. |
Issue 2: Poor Stereoselectivity during Nozaki-Kishi Cyclization
Symptoms:
-
Formation of multiple diastereomers at the newly formed stereocenter (C3).
-
Difficulty in separating the desired diastereomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Directing Groups | The stereochemical outcome can be influenced by nearby functional groups. The Danishefsky synthesis noted that a free hydroxyl at C8 could potentially direct epoxidation.[1] While not the cyclization step, this highlights the principle of using directing groups to control stereochemistry. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance the kinetic selection for the desired diastereomer. |
| Chromium Ligand Environment | The ligand environment of the chromium(II) species can influence selectivity. While less common to modify in a standard Nozaki-Kishi-Hiyama reaction, it is a parameter that can be investigated. |
| Post-Reaction Isomerization | Ensure that the workup and purification conditions are not causing epimerization of the desired product. Use buffered solutions if necessary. |
Key Experimental Protocols
Protocol 1: Nozaki-Kishi Ring Closure (Danishefsky Synthesis)
This protocol outlines the key macrocyclization step used in the Danishefsky total synthesis to form a m-cyclophane derivative.
Reaction: Reductive cyclization of bromoaldehyde 37 to form cyclophane 38 .
Reagents & Conditions:
-
Substrate: Bromoaldehyde precursor.
-
Reagents: Anhydrous chromium(II) chloride (CrCl₂), anhydrous nickel(II) chloride (NiCl₂, catalytic amount).
-
Solvent: Anhydrous and degassed solvent such as THF or DMF.
-
Temperature: Typically performed at room temperature.
-
Atmosphere: Strict inert atmosphere (Argon or Nitrogen).
Procedure (General Outline):
-
A solution of the bromoaldehyde precursor in the anhydrous solvent is prepared under an inert atmosphere.
-
A suspension of CrCl₂ and catalytic NiCl₂ in the anhydrous solvent is stirred vigorously.
-
The solution of the bromoaldehyde is added slowly via syringe pump to the chromium/nickel suspension under high dilution conditions to favor intramolecular cyclization.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is quenched, typically with water, and worked up to isolate the crude product.
-
Purification is performed via flash column chromatography. The Danishefsky synthesis reported that this reaction occurred with excellent selection in forming the stereogenic center at C3.[1]
Protocol 2: Ring-Closing Metathesis (Simplified Analogue Synthesis)
This protocol is based on the RCM step for the synthesis of a simplified this compound analogue.[6]
Reaction: RCM of a divinyl precursor to form the bicyclic core.
Reagents & Conditions:
-
Substrate: Epoxide-protected divinyl precursor 13 .[6]
-
Catalyst: First-generation Grubbs catalyst.[6]
-
Solvent: Anhydrous and degassed dichloromethane (CH₂Cl₂).
-
Concentration: High dilution (e.g., 0.001 M) to favor the intramolecular reaction.
-
Temperature: Reflux.
Procedure (General Outline):
-
The divinyl precursor is dissolved in anhydrous, degassed CH₂Cl₂ to the desired concentration.
-
The Grubbs catalyst (typically 5-10 mol%) is added to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere and monitored by TLC.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the ring-closed product. In the cited synthesis, this reaction proceeded with an 86% yield.[6]
Visual Guides & Workflows
Caption: High-level retrosynthetic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - The Total Synthesis of this compound - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. Synthesis of a simplified analogue of this compound via a Claisen rearrangement and ring closing metathesis strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of a simplified analogue of this compound via a Claisen rearrangement and ring closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A ring-closing metathesis approach to a synthesis of the B ring of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. The Total Synthesis of this compound: A Surprise Ending - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleutherobin Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Eleutherobin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the total synthesis of this compound?
A1: Based on published synthetic routes, the most challenging and often low-yielding steps include:
-
Macrocyclization: Formation of the 10-membered ring is a critical and often difficult transformation.
-
Glycosylation: The stereoselective introduction of the arabinose sugar moiety can be problematic, often resulting in mixtures of anomers and low yields.
-
Late-stage fragment couplings: Reactions such as the Stille coupling to connect the carbohydrate and diterpenoid fragments can be sensitive to reaction conditions.
-
Final Esterification: Acylation of the C8 hydroxyl group with N-methylurocanic acid can be challenging.
Q2: My Nozaki-Hiyama-Kishi (NHK) macrocyclization is giving a low yield. What are the key parameters to optimize?
A2: The Nozaki-Hiyama-Kishi reaction is crucial for forming the 10-membered ring in several this compound syntheses. Key parameters for optimization include the source and purity of the chromium(II) chloride, the choice of solvent, and the reaction temperature. In the Danishefsky synthesis, a Nozaki-Kishi ring closure was successfully employed to produce a furanophane intermediate.[1] Other cyclization methods such as Wittig couplings, free radical cyclization, and samarium diiodide-mediated cyclization were reported to be unsuccessful for certain substrates.
Q3: I am struggling with the stereoselectivity of the glycosylation step. What strategies can I employ to improve the desired anomer formation?
A3: Achieving high stereoselectivity in the glycosylation step is a known challenge. The Nicolaou synthesis reported modest yields initially for the oxycarbaglycosidation.[1] Optimization of this step involved the addition of lithium chloride and careful control of temperature and solvent conditions.[1] It was also noted that increasing the reaction scale appeared to improve the yield.[1] Alternative approaches, such as the Stille coupling of a vinyl triflate with an arabinose-derived stannane, have been used to control stereochemistry.
Q4: The final esterification with N-methylurocanic acid is not proceeding to completion. What can I do?
A4: Attempts to use acid chlorides of N-methylurocanic acid have been reported to be unsuccessful.[1] A successful approach involves the direct coupling of the free acid with the C8 alcohol using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1] This method has been reported to afford yields around 80%.[1]
Troubleshooting Guides
Problem 1: Low Yield in Nozaki-Hiyama-Kishi (NHK) Macrocyclization
This guide provides troubleshooting steps for the NHK reaction used to form the 10-membered ring of the this compound core.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inactive Chromium(II) Chloride | Use freshly opened, high-purity CrCl₂ or prepare it fresh. Ensure strictly anhydrous and anaerobic conditions. | Improved reactivity and higher yield of the cyclized product. |
| Suboptimal Solvent | Screen different anhydrous solvents such as DMF, THF, or a mixture. The solubility of the chromium salts is critical. | Enhanced reaction rates and yields. |
| Incorrect Temperature | Optimize the reaction temperature. While some NHK reactions proceed at room temperature, others may require cooling or heating. | Reduced side product formation and improved yield of the desired macrocycle. |
| Nickel Co-catalyst Issues | Ensure the presence of a catalytic amount of NiCl₂. The original Nozaki-Hiyama reaction was found to be dependent on nickel impurities. | Consistent and reproducible reaction rates and yields. |
Problem 2: Poor Stereoselectivity and Yield in Glycosylation
This guide addresses common issues with the introduction of the arabinose moiety.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor Leaving Group on Glycosyl Donor | Experiment with different leaving groups on the anomeric carbon of the arabinose donor, such as trichloroacetimidates or thioethers. | Improved reactivity and stereoselectivity. |
| Suboptimal Reaction Conditions | Screen a range of temperatures, solvents, and Lewis acids. The addition of salts like LiCl can influence stereoselectivity.[1] | Favorable formation of the desired β-glycoside. |
| Anomeric Mixture is Difficult to Separate | Consider a convergent strategy, such as a Stille coupling, where the stereochemistry of the anomeric center is pre-defined in the carbohydrate fragment. | Avoids the formation of anomeric mixtures, simplifying purification. |
Key Experimental Protocols
Protocol 1: Nozaki-Hiyama-Kishi Macrocyclization (Danishefsky-based)
This protocol is adapted from the total synthesis of this compound by Danishefsky and coworkers.
Reaction: Intramolecular coupling of a bromoaldehyde to form the 10-membered ring.
Materials:
-
Bromoaldehyde precursor
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon), add anhydrous CrCl₂ (e.g., 4.8 equivalents) and anhydrous NiCl₂ (e.g., 1 equivalent).
-
Cool the flask to the desired temperature (e.g., -60 °C).
-
Slowly add anhydrous DMF with stirring.
-
Degas the mixture (e.g., via freeze-pump-thaw cycles).
-
In a separate flask, dissolve the bromoaldehyde precursor (e.g., 1 equivalent) in anhydrous DMF and degas the solution.
-
Add the solution of the bromoaldehyde precursor to the stirred chromium and nickel salt suspension via cannula.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Stille Coupling for Glycosylation (Danishefsky-based)
This protocol outlines the coupling of the diterpenoid and carbohydrate fragments.
Materials:
-
Vinyl triflate of the diterpenoid core
-
Arabinose-derived organostannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF)
-
Lithium chloride (LiCl)
Procedure:
-
To a dry flask under an inert atmosphere, add the vinyl triflate, the arabinose-derived organostannane, and lithium chloride.
-
Add the anhydrous solvent and degas the solution.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench.
-
Work up the reaction and purify the product by column chromatography.
Protocol 3: Final Esterification (Nicolaou-based)
This protocol describes the acylation of the C8 hydroxyl group.[1]
Materials:
-
This compound aglycone (with protected arabinose)
-
N-methylurocanic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., CHCl₃)
Procedure:
-
To a dry flask under an inert atmosphere, dissolve the this compound aglycone, N-methylurocanic acid, and DMAP in the anhydrous solvent.
-
Add a solution of DCC in the same solvent to the mixture.
-
Stir the reaction at an appropriate temperature (e.g., 50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Tables for Method Comparison
Table 1: Comparison of Macrocyclization Methods
| Method | Reagents | Typical Yield | Notes |
| Nozaki-Hiyama-Kishi | CrCl₂/NiCl₂, DMF | ~60-85% | Highly effective for strained rings; sensitive to reagent quality. |
| Wittig Reaction | Phosphonium ylide, base | Low to no yield | Often fails for complex, sterically hindered macrocycles. |
| Ring-Closing Metathesis | Grubbs' catalyst | Variable | Can be effective but depends heavily on substrate and catalyst. |
Table 2: Comparison of Glycosylation Strategies
| Method | Reagents | Typical Yield | Key Challenges |
| Trichloroacetimidate | Glycosyl trichloroacetimidate, Lewis acid | 40-60% | Stereoselectivity can be low; requires careful optimization. |
| Oxycarbaglycosidation | Pd(PPh₃)₄, LiCl, THF | 40-50% (initially modest) | Modest yields improved with additives and scale-up.[1] |
| Stille Coupling | Vinyl triflate, organostannane, Pd catalyst | ~50-70% | Requires synthesis of organostannane; offers good stereocontrol. |
Visualizations
Caption: A simplified workflow of the total synthesis of this compound.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
addressing Eleutherobin solubility and stability in vitro
Welcome to the technical support center for Eleutherobin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural diterpene glycoside isolated from a marine soft coral.[1][2] It is a potent cytotoxic agent that functions as a microtubule stabilizer.[1][2] Similar to paclitaxel, this compound promotes the polymerization of tubulin into stable microtubules, leading to cell cycle arrest and apoptosis.[1][2]
Q2: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound is limited in publicly available literature, based on its chemical structure as a diterpene glycoside and information for related compounds, it is expected to be soluble in common organic solvents. For a related compound, Eleutheroside B, the solubility in DMSO is reported to be 74 mg/mL.[3] It is anticipated that this compound will have good solubility in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol and methanol. It is sparingly soluble in aqueous buffers.[4][5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.57 mg of this compound (Molecular Weight: 656.8 g/mol ) in 1 mL of high-purity DMSO.[6] Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[8] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q5: How stable is this compound in aqueous solutions and cell culture media?
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
Possible Cause 1: Low Aqueous Solubility this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound can "crash out" of solution.
Solution:
-
Stepwise Dilution: Perform a serial dilution of your concentrated stock solution in the desired aqueous buffer or cell culture medium. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of a Carrier: For certain applications, the use of a carrier protein like serum albumin in the medium can help to solubilize hydrophobic compounds.
Possible Cause 2: High Final Concentration The desired final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.
Solution:
-
Determine the Optimal Concentration Range: If precipitation persists, consider lowering the final concentration of this compound. Perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
Issue: Loss of this compound activity over time in an experiment.
Possible Cause 1: Degradation in Aqueous Medium this compound, being a complex molecule with ester and glycosidic linkages, may be susceptible to hydrolysis or other forms of degradation in aqueous cell culture medium, especially during prolonged incubations.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before use.
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of exposure of this compound to the aqueous environment.
-
pH and Temperature Control: Maintain optimal pH and temperature for your cell culture, as deviations can accelerate the degradation of sensitive compounds. Based on studies of similar compounds, neutral to slightly acidic pH may be preferable for stability.[9]
Possible Cause 2: Adsorption to Labware Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
Solution:
-
Use Low-Binding Labware: Whenever possible, use low-protein-binding microplates and tubes.
-
Pre-treatment of Labware: In some cases, pre-incubating the labware with a solution of a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | High (e.g., ≥ 74 mg/mL)[3] | Recommended for primary stock solutions. |
| DMF | High | A suitable alternative to DMSO for stock solutions. |
| Ethanol | Moderate | May be used for intermediate dilutions. |
| Methanol | Moderate | May be used for intermediate dilutions. |
| Water / PBS | Very Low / Sparingly Soluble[4][5] | Not recommended for preparing stock solutions. |
Note: The solubility in DMSO is based on data for the related compound Eleutheroside B and should be considered an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 30-60 seconds until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to induce the polymerization of purified tubulin, which can be monitored by an increase in turbidity.
-
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Paclitaxel (as a positive control)
-
Vehicle control (DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare the tubulin solution by resuspending the lyophilized tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP to a final concentration of 3 mg/mL. Keep the solution on ice.
-
Prepare serial dilutions of this compound and paclitaxel in General Tubulin Buffer at 10x the final desired concentrations.
-
Add 10 µL of the 10x compound dilutions or vehicle control to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control and the paclitaxel positive control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C35H48N2O10 | CID 6918335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Eleutherobin crystallization for structural studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of eleutherobin for structural studies. The following sections offer solutions to common issues in a question-and-answer format, supplemented with detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am unable to get any crystals of this compound to form. What are the initial steps I should take?
A1: The absence of crystal formation typically points to issues with supersaturation or nucleation. Here are some primary troubleshooting steps:
-
Increase Concentration: The most straightforward approach is to increase the concentration of this compound in the solution. This can be achieved by slowly evaporating the solvent. You can do this by leaving the vial partially open in a dust-free environment or by passing a gentle stream of inert gas (like nitrogen) over the surface of the solution.
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the crystallization vial just below the meniscus of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have previously obtained crystals of this compound, introducing a single, tiny seed crystal into the saturated solution can act as a template for further crystal growth.
-
-
Change the Solvent System: this compound's solubility is a critical factor. If it is too soluble in your chosen solvent, crystallization will be difficult. Conversely, if it is not soluble enough, you won't be able to achieve the necessary concentration for supersaturation. Experiment with different solvents or solvent/anti-solvent combinations. Based on available literature, this compound has been handled in deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6), suggesting these or similar solvents could be a starting point.[1][2] A mixture of chloroform and methanol (9:1) has also been used for thin-layer chromatography, indicating its solubility in this system.
Q2: My attempts at crystallization are resulting in an oil rather than solid crystals. How can I resolve this "oiling out"?
A2: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature above the melting point of the solid form, or when the solute precipitates in a liquid, amorphous phase. To address this:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. This can be achieved by insulating the crystallization vessel or by using a programmable cooling bath.
-
Slower Anti-Solvent Addition: In layering or vapor diffusion techniques, slowing down the diffusion of the anti-solvent can prevent rapid precipitation. For vapor diffusion, this can be done by reducing the volume of the anti-solvent or by placing the setup at a lower temperature.
-
-
Adjust the Solvent System:
-
Use a More Viscous Solvent: A more viscous solvent can sometimes hinder the formation of an oil and promote ordered crystal growth.
-
Change the Solvent/Anti-Solvent Pair: The choice of solvent and anti-solvent can greatly influence the outcome. Experiment with different combinations where this compound has moderate solubility in the primary solvent.
-
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
A3: The formation of many small crystals or needles is often due to a high rate of nucleation. To obtain larger crystals, the goal is to favor crystal growth over nucleation.
-
Reduce the Level of Supersaturation: Start with a slightly lower concentration of this compound. This will reduce the number of initial nucleation events and allow the existing nuclei to grow larger.
-
Optimize the Temperature: The temperature at which crystallization occurs can significantly impact crystal size and quality. Experiment with a range of temperatures. Sometimes, a slightly higher or lower constant temperature can promote the growth of larger, more well-ordered crystals.
-
Utilize Vapor Diffusion: This technique is often successful for growing high-quality single crystals from small amounts of material. It allows for a slow and controlled approach to supersaturation.
-
Re-dissolve and Re-crystallize: If you have a batch of small crystals, you can try to re-dissolve them by gently warming the solution and adding a minimal amount of fresh solvent. Then, allow the solution to cool very slowly.
Q4: I have very limited sample of this compound. Which crystallization technique is most suitable?
A4: For small quantities of material, vapor diffusion is often the most effective method. This technique allows for the screening of numerous conditions using very small drop sizes (in the microliter range), thus conserving your precious sample.
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest method for crystallization.
-
Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., chloroform, methanol, or a mixture) in a clean vial to create a solution that is near saturation.
-
Filtration (Optional): If there are any insoluble impurities, filter the solution through a syringe filter into a clean crystallization vessel.
-
Evaporation: Cover the vial with a cap or parafilm that has a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitoring: Check for crystal growth periodically over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method allows for a slow and controlled increase in concentration.
-
Reservoir Preparation: Pipette a reservoir solution (an anti-solvent in which this compound is less soluble) into the well of a vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume of the this compound solution (dissolved in a "good" solvent) with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, creating a seal with vacuum grease. The drop of this compound solution is now suspended "hanging" over the reservoir.
-
Equilibration: Water or the more volatile solvent from the drop will slowly diffuse into the reservoir, causing the concentration of this compound and the less volatile solvent in the drop to increase, leading to crystallization.
-
Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique involves creating a gradient of solubility.
-
Initial Solution: Dissolve the this compound sample in a small amount of a "good" solvent in a narrow tube or vial.
-
Layering: Carefully and slowly add a layer of a less dense "anti-solvent" (in which this compound is poorly soluble) on top of the this compound solution. The two solvents should be miscible.
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the this compound solution at the interface, reducing the solubility of this compound and causing it to crystallize.
-
Incubation: Keep the tube undisturbed in a stable environment and observe for crystal formation at the interface.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Chloroform | 61.2 | 1.49 | 4.1 | Good starting solvent for many natural products. |
| Methanol | 64.7 | 0.792 | 5.1 | Polar protic solvent, often used in combination with less polar solvents. |
| Ethanol | 78.4 | 0.789 | 4.3 | Similar to methanol but less volatile. |
| Acetone | 56.0 | 0.791 | 5.1 | Apolar aprotic solvent, highly volatile. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Moderately polar, good for slow evaporation. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Very volatile, may lead to rapid crystallization. |
| Hexane | 69.0 | 0.655 | 0.1 | Common anti-solvent for non-polar compounds. |
| Toluene | 110.6 | 0.867 | 2.4 | Aromatic solvent, less volatile than benzene. |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 1.10 | 7.2 | Highly polar aprotic solvent, high boiling point. |
Table 2: Suggested Solvent Systems for this compound Crystallization
| Crystallization Method | Good Solvent (for this compound) | Anti-Solvent | Rationale/Comments |
| Slow Evaporation | Chloroform/Methanol (e.g., 9:1 v/v) | N/A | Based on TLC data, this compound is soluble in this mixture. |
| Slow Evaporation | Methanol | N/A | This compound's optical rotation was measured in methanol, indicating solubility. |
| Vapor Diffusion | Chloroform | Hexane | A common combination for moderately polar compounds. |
| Vapor Diffusion | Dichloromethane | Diethyl Ether | Both solvents are volatile, allowing for relatively quick equilibration. |
| Layering | Dimethyl Sulfoxide (DMSO) | Water or Ethanol | DMSO is a strong solvent for polar compounds; water or ethanol can act as anti-solvents. |
| Layering | Chloroform | Hexane | A standard layering system for compounds of intermediate polarity. |
Note: The optimal solvent systems need to be determined empirically.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Diagram of a vapor diffusion crystallization apparatus.
Caption: Diagram of a solvent layering crystallization setup.
References
Eleutherobin Dosage Optimization for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Eleutherobin dosage in cell culture experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a natural product isolated from a marine soft coral. It functions as a microtubule-stabilizing agent, similar to Paclitaxel (Taxol).[1][2] Its mechanism of action involves binding to tubulin and promoting its polymerization into stable microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
Based on published data, a starting concentration range of 10 nM to 100 nM is recommended for initial cytotoxicity and proliferation assays. This compound has been shown to have IC50 values (the concentration that inhibits 50% of cell growth) in the nanomolar range, typically between 10-40 nM in various human cancer cell lines.[3] One study reported an IC50 of approximately 18 nM. The optimal concentration will be cell-line specific.
Q3: How long should I incubate my cells with this compound?
The incubation time for this compound is dependent on the cell line and the specific assay being performed. For cytotoxicity assays like the MTT assay, a common incubation period is 48 to 72 hours. However, effects on the cell cycle, such as mitotic arrest, can often be observed within 24 hours.[4][5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental goals.
Q4: In which solvent should I dissolve this compound?
Like many microtubule-targeting agents, this compound is lipophilic. It is recommended to dissolve this compound in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound and Comparators
| Compound | Cell Line(s) | Reported IC50 Range | Citation(s) |
| This compound | Various Human Cancer | 10 - 40 nM | [3] |
| Desmethylthis compound | Not specified | ~18 nM | |
| Paclitaxel (Taxol) | Various Human Cancer | < 10 nM | [3] |
Note: IC50 values are highly dependent on the cell line, assay method, and incubation time.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol details the visualization of microtubule organization in cells treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cells grown on coverslips in a multi-well plate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Allow them to adhere and then treat with this compound or a vehicle control for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with the chosen fixative. For example, incubate with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. This compound treatment is expected to cause microtubule bundling and altered cellular morphology.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Effect of Chloroform Fraction of Eleutherine bulbosa (Mill.) Urb. on 2D- and 3D-Human Lung Cancer Cells (A549) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eleutherobin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with Eleutherobin resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from a marine soft coral. It is a potent antimitotic agent that functions as a microtubule stabilizer.[1][2] Its mechanism of action is similar to that of Paclitaxel (Taxol®), where it binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
A2: Resistance to this compound in cancer cell lines often mirrors the resistance mechanisms observed with Paclitaxel. The two most common mechanisms are:
-
Overexpression of P-glycoprotein (P-gp/MDR1): P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[5] Overexpression of P-gp leads to the active removal of this compound from the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect.[1][2]
-
Alterations in β-tubulin: Mutations in the gene encoding β-tubulin can alter the binding site of this compound, reducing its affinity for the target protein. This diminished binding prevents the drug from effectively stabilizing microtubules.[1][2]
Q3: How can I determine if my this compound-resistant cell line overexpresses P-glycoprotein?
A3: You can assess P-glycoprotein expression using several methods:
-
Western Blotting: This is a standard technique to detect and quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.
-
Immunofluorescence: This method allows for the visualization of P-gp localization on the cell membrane.
-
Flow Cytometry: Using a fluorescently labeled substrate of P-gp (e.g., Rhodamine 123), you can measure the efflux activity of the pump. Resistant cells will show lower intracellular fluorescence due to increased efflux.
Q4: Are there any chemical agents that can reverse P-glycoprotein-mediated resistance to this compound?
A4: Yes, several compounds known as P-glycoprotein inhibitors or modulators can reverse this type of resistance. Verapamil, a calcium channel blocker, is a classic first-generation P-gp inhibitor that has been shown to restore sensitivity to drugs effluxed by P-gp.[6][7] Co-incubation of your resistant cells with a P-gp inhibitor and this compound can help overcome the resistance.
Q5: My resistant cell line does not overexpress P-glycoprotein. What other resistance mechanisms could be at play?
A5: If P-gp overexpression is ruled out, consider the following possibilities:
-
Tubulin Mutations: As mentioned, mutations in β-tubulin can confer resistance. Sequencing the β-tubulin gene in your resistant cell line can identify any potential mutations.
-
Upregulation of Anti-apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can make cells more resistant to apoptosis induced by this compound.[8]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm the IC50 value of this compound in your current cell stock and compare it to the parental cell line using a cell viability assay (e.g., MTT assay). A significant increase in IC50 indicates resistance. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Contamination | Check your cell line for mycoplasma contamination, which can alter drug sensitivity. |
| Changes in Cell Culture Conditions | Ensure consistency in media formulation, serum percentage, and incubation conditions, as these can affect cell growth and drug response. |
Problem: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Drug Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and Paclitaxel in Sensitive and Resistant Ovarian Carcinoma Cell Lines
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Fold Resistance (this compound) | Fold Resistance (Paclitaxel) |
| A2780 | Parental (Sensitive) | 15 | 2.5 | - | - |
| A2780/Tax22 | Altered β-tubulin | 65 | 32.5 | 4.3 | 13 |
Data adapted from a study on this compound's cytotoxic activity.
Table 2: Effect of the P-glycoprotein Inhibitor Verapamil on this compound Cytotoxicity in a P-gp Overexpressing Cell Line
| Cell Line | Treatment | This compound IC50 (nM) |
| HCT-15 | This compound alone | >100 |
| HCT-15 | This compound + Verapamil (1 µM) | 20 |
This table illustrates the potential for P-gp inhibitors to restore sensitivity to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for P-glycoprotein Expression
This protocol is for detecting the expression level of P-glycoprotein in cell lysates.
Materials:
-
Parental and resistant cancer cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Workflow for characterizing this compound resistance.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Eleutheroside B induces apoptosis and autophagy of lung cancer cells by regulating PI3K/Akt/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium and P-glycoprotein independent synergism between schweinfurthins and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Eleutherobin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eleutherobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of this compound?
This compound, a diterpenoid isolated from a marine soft coral, exhibits potent cytotoxic activity by promoting tubulin polymerization, similar to Paclitaxel.[1][2][3] However, its preclinical development has been hampered by its limited availability from natural sources.[2] Like many complex natural products, this compound is expected to have low aqueous solubility and potentially poor membrane permeability, which are significant hurdles to achieving adequate oral bioavailability. Its complex structure may also make it susceptible to first-pass metabolism.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main strategies to improve this compound's bioavailability fall into three categories:
-
Chemical Modification: Synthesizing analogs or prodrugs with improved physicochemical properties.[1][4][5][6]
-
Formulation Development: Incorporating this compound into advanced drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or cyclodextrin complexes to enhance solubility and absorption.[7][8]
-
Route of Administration: Exploring parenteral routes to bypass the gastrointestinal tract and first-pass metabolism.
Q3: How do chemical modifications impact this compound's activity and potentially its bioavailability?
Structure-activity relationship (SAR) studies on this compound analogs have shown that modifications at different positions can significantly alter its cytotoxic potency.[1] For instance, removal or modification of the sugar moiety at C15 can reduce cytotoxicity, while the N(1)-methylurocanic acid moiety at C8 is crucial for its Taxol-like activity.[1] Creating simplified analogs or prodrugs can be a strategy to improve solubility and permeability, but it is essential to balance these improvements with maintaining potent anti-tumor activity.[4][5][6]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Problem: You are observing precipitation of this compound when preparing solutions for in vitro assays or formulations.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Key Considerations |
| Inherent Low Aqueous Solubility | 1. Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO, ethanol, or PEG 400 in your initial stock solution. Ensure the final concentration in your assay medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer might enhance solubility if the molecule has ionizable groups. | Always run vehicle controls to account for any effects of the co-solvent on your experimental system. Be aware that pH changes can affect the stability of the compound. |
| Aggregation | 1. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) to prevent aggregation and improve wetting. 2. Sonication: Briefly sonicate the solution to break up aggregates. | Surfactants can interfere with certain biological assays, so their compatibility must be verified. Over-sonication can lead to degradation. |
Issue 2: Low Permeability in Cell-Based Assays
Problem: this compound shows high potency in cell-free tubulin polymerization assays but lower than expected activity in cell-based cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Key Considerations |
| Poor Membrane Permeability | 1. Formulation Approaches: Encapsulate this compound in nanoformulations like liposomes or SLNs, which can facilitate cellular uptake through endocytosis. 2. Prodrug Strategy: Design and synthesize a more lipophilic prodrug of this compound that can cross the cell membrane more efficiently and then be cleaved intracellularly to release the active drug.[5][6] | The formulation components themselves should be tested for any cytotoxic effects. Prodrug design requires careful consideration of the cleavage mechanism to ensure efficient release at the target site. |
| Efflux by Transporters | 1. P-glycoprotein (P-gp) Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your cell-based assays to determine if this compound is a substrate for this efflux pump. | This is an in vitro tool to understand the mechanism of resistance and may not be directly translatable to in vivo efficacy without a suitable P-gp inhibitor for co-administration. |
Data Presentation
Table 1: Summary of Structure-Activity Relationship (SAR) for this compound Analogs
| Modification | Effect on Microtubule Polymerization | Effect on Cytotoxicity (IC50) | Reference |
| Neothis compound (enantiomeric carbohydrate) | 69% of this compound's activity | Less cytotoxic than this compound | [1] |
| Removal/replacement of C15 sugar moiety | Reduced | Reduced | [1] |
| Removal of C8 urocanic acid group | Complete abrogation | Reduced by >2000-fold | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., EggPC or DPPC)
-
Cholesterol
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a specific molar ratio (e.g., 7:3 PC:Chol) in a small volume of absolute ethanol.
-
Heat the lipid/drug solution and a separate aqueous phase (PBS) to a temperature above the lipid phase transition temperature.
-
Rapidly inject the ethanolic solution into the vigorously stirring aqueous phase.
-
Continue stirring for a specified time to allow for the formation of liposomes and the evaporation of ethanol.
-
To obtain a uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)
This is a general protocol that requires optimization for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse or dissolve this compound in the molten lipid.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Visualizations
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Workflow for preparing and evaluating this compound-loaded liposomes.
References
- 1. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of novel simplified this compound analogues as potential antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Eleutherobin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleutherobin. The focus is on understanding and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent natural product that functions as a microtubule-stabilizing agent.[1][2] Its mechanism of action is similar to that of Paclitaxel (Taxol®).[1][2] this compound binds to β-tubulin, promoting the polymerization of tubulin into stable, non-functional microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]
Q2: What are "off-target" effects and why are they a concern in this compound experiments?
Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. For this compound, the on-target effect is the stabilization of microtubules. An off-target effect would involve this compound binding to and altering the function of other proteins, which could lead to misinterpretation of experimental data and potential cellular toxicity unrelated to microtubule stabilization. While specific off-target proteins for this compound have not been extensively characterized in publicly available literature, it is a critical aspect to consider for any small molecule inhibitor to ensure that the observed phenotype is a true consequence of its on-target activity.
Q3: Are there known off-target effects for other microtubule-stabilizing agents that could be relevant for this compound?
Yes, other microtubule-stabilizing agents, such as Paclitaxel, have been reported to have effects that may not be solely dependent on microtubule stabilization. For example, some studies have suggested that taxanes can modulate signaling pathways, including those involving kinases. While these are not always direct binding events, they represent effects beyond the primary mechanism of action. Given the similar mechanism, it is plausible that this compound could have its own unique off-target interaction profile.
Q4: What experimental strategies can I use to identify potential off-target effects of this compound?
Several advanced techniques can be employed to identify the off-target profile of a small molecule like this compound:
-
Proteome-wide Thermal Shift Assays (CETSA/TPP): The Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are powerful methods to identify direct protein targets of a compound in a cellular context. These techniques measure the change in thermal stability of proteins upon ligand binding.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This method uses an immobilized form of this compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinome Scanning: Services like KINOMEscan™ offer screening of a compound against a large panel of kinases to identify any off-target kinase binding. This is particularly relevant as many small molecule drugs have unintended kinase interactions.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.
Q5: How can I validate that the observed cellular phenotype is due to this compound's on-target activity?
Validating on-target engagement is crucial. Here are some key experimental approaches:
-
Structure-Activity Relationship (SAR) Studies: Use analogs of this compound with varying affinities for tubulin. A positive correlation between the binding affinity of the analogs and the potency of the observed cellular effect supports an on-target mechanism. For instance, analogs with reduced tubulin binding should show a correspondingly weaker cellular phenotype.
-
Target Knockdown/Knockout: In a genetically modified cell line where the expression of β-tubulin is reduced (knockdown) or eliminated (knockout), the cellular response to this compound should be significantly diminished if the effect is on-target.
-
Rescue Experiments: Overexpression of the target protein (β-tubulin) might confer resistance to this compound, requiring higher concentrations to achieve the same phenotypic effect.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect from light if the compound is light-sensitive. |
| Poor Solubility | 1. Ensure the solvent used for the final dilution in cell culture media is at a concentration that does not affect cell viability (e.g., DMSO concentration is typically kept below 0.5%). 2. Visually inspect the media for any precipitation of the compound after dilution. 3. Consider using a formulation aid, such as Pluronic F-127, if solubility issues persist, but run appropriate vehicle controls. |
| Cell Line Variability | 1. Perform regular cell line authentication to ensure the identity of your cells. 2. Monitor the passage number of your cells, as high passage numbers can lead to phenotypic drift. 3. Ensure consistent cell seeding density and growth conditions across experiments. |
| Experimental Error | 1. Double-check all calculations for dilutions and concentrations. 2. Ensure consistent incubation times and other experimental parameters. 3. Include appropriate positive and negative controls in every experiment. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Troubleshooting Steps |
| Potential Off-Target Effects | 1. Perform a dose-response experiment. On-target effects should correlate with the known potency of this compound for tubulin binding. Off-target effects may occur at different concentration ranges. 2. Use a negative control analog of this compound that is structurally similar but inactive against tubulin. If the unexpected phenotype persists with the inactive analog, it is likely an off-target effect. 3. Employ the validation strategies mentioned in FAQ #5 to confirm on-target engagement. |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in the highest concentration of this compound. 2. If solvent toxicity is observed, reduce the final solvent concentration in your experiments. |
| Contamination | 1. Regularly test cell cultures for mycoplasma contamination. 2. Ensure sterile technique is used throughout the experiment. |
Data Presentation
Table 1: Cytotoxicity of this compound Analogs in A549 Lung Carcinoma Cells
| Compound | Modification | IC50 (nM) | Microtubule Polymerization Activity |
| This compound | Parent Compound | ~10-15 | +++ |
| Neothis compound | Enantiomeric carbohydrate domain | >100 | ++ |
| C15 Des-sugar Analog | Removal of the sugar moiety | >10,000 | + |
| C8 Des-urocanic acid Analog | Removal of the urocanic acid group | >20,000 | - |
This table summarizes structure-activity relationship data, which can be used to design control experiments. A significant drop in both microtubule polymerization and cytotoxicity for an analog suggests that the observed effects of the parent compound are likely on-target.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the binding of this compound to its target protein, β-tubulin, in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate for a time sufficient for cellular uptake (e.g., 1-4 hours).
-
-
Harvesting and Heating:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble β-tubulin in each sample by Western blotting using a specific antibody.
-
Binding of this compound to β-tubulin is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to investigate off-target effects.
References
Technical Support Center: Refining Purification Methods for Eleutherobin Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Eleutherobin and its analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound analogues?
A1: The purification of this compound and its analogues, which are complex diterpenoids, often presents several challenges. Due to their intricate structures, synthetic routes can produce a variety of closely related impurities, including stereoisomers, which are often difficult to separate.[1] The molecules themselves can be sensitive to heat, light, or certain solvents, leading to degradation during the purification process. Furthermore, achieving high purity often requires multiple chromatographic steps, which can lead to a significant loss of valuable material.
Q2: Which chromatographic techniques are most effective for purifying this compound analogues?
A2: A combination of chromatographic techniques is typically employed. Flash column chromatography using silica gel is often used for initial purification of crude reaction mixtures.[2] For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice.[3][4] The selection of the stationary and mobile phases is critical and often requires methodical optimization.
Q3: My this compound analogue appears to be degrading during purification. What steps can I take to minimize this?
A3: Degradation can be a significant issue. To minimize it, consider the following:
-
Temperature: Perform all purification steps at reduced temperatures where possible.
-
Light: Protect the sample from light by using amber vials or covering glassware with aluminum foil.
-
Oxygen: For particularly sensitive analogues, performing purification steps under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
Minimize Time: Reduce the time the analogue is in solution or on a chromatographic column.
Q4: I am observing poor separation between my desired analogue and an impurity. What can I do to improve resolution?
A4: Improving resolution in chromatography can be approached in several ways:
-
Optimize the Mobile Phase: For reversed-phase HPLC, carefully adjust the gradient of your organic solvent (e.g., acetonitrile or methanol) and water. Small changes in the gradient slope can significantly impact resolution.[5]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina or different bonded phases for HPLC (e.g., C8, Phenyl-Hexyl).[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the run time.
-
Column Loading: Avoid overloading the column, as this is a common cause of poor separation.
Troubleshooting Guide
Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the target analogue after column chromatography. | The analogue is strongly adsorbed to the stationary phase. | Try a more polar eluent system. If using silica gel, consider adding a small percentage of a more polar solvent like methanol to your mobile phase. |
| The analogue is unstable on the stationary phase (e.g., silica gel). | Consider using a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography. | |
| Co-elution with a UV-absorbing impurity is masking the true yield. | Analyze fractions by another method (e.g., LC-MS) to confirm the presence and purity of your compound. | |
| Low yield after preparative HPLC. | The collection window for the peak was too narrow. | Widen the collection window for the peak of interest, and then re-analyze the purity of the collected fraction. |
| The analogue has poor solubility in the mobile phase, leading to precipitation. | Modify the mobile phase composition. For reversed-phase HPLC, adjusting the initial percentage of the organic solvent may help. | |
| The analogue is degrading under the HPLC conditions. | See FAQ Q3 for strategies to minimize degradation. |
Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Persistent impurity with a similar polarity to the target analogue. | The chosen chromatographic system does not have sufficient selectivity. | Experiment with different solvent systems or stationary phases. For HPLC, trying a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) can alter selectivity.[6] |
| The impurity is a stereoisomer of the target analogue. | Chiral chromatography may be necessary to separate stereoisomers. | |
| Broad or tailing peaks in HPLC. | The column is overloaded. | Reduce the amount of sample injected onto the column. |
| The mobile phase is not optimal for the analyte. | Adjust the pH of the mobile phase, especially if the analogue has ionizable functional groups. | |
| Secondary interactions with the stationary phase. | Add a competitor to the mobile phase (e.g., a small amount of trifluoroacetic acid for basic compounds on a C18 column). | |
| Presence of ghost peaks in subsequent HPLC runs. | Carryover from a previous injection. | Implement a robust column washing step between injections. |
| Contamination in the mobile phase or HPLC system. | Use fresh, high-purity solvents and regularly maintain the HPLC system. |
Data Presentation
Table 1: Comparison of Purification Methods for Diterpenoid Natural Products *
| Purification Method | Stationary Phase | Typical Mobile Phase | Purity Achieved | Typical Yield | Reference |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 85-95% | 60-80% | [2] |
| Preparative HPLC | C18 | Acetonitrile/Water Gradient | >99% | 70-90% | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | n-hexane–ethyl acetate–methanol–water | 95-99% | >80% | [3] |
*Note: Data is representative of complex diterpenoid purifications and may vary depending on the specific this compound analogue.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Intermediate Purification
This protocol is a general guideline for the initial purification of a crude reaction mixture containing an this compound analogue.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure.
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Collect fractions of the eluent.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
This protocol is adapted from methods used for purifying similar complex diterpenoids and is suitable for the final purification of this compound analogues.[7]
-
System Preparation:
-
Column: C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: Purified water (with 0.1% trifluoroacetic acid, if necessary, to improve peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% trifluoroacetic acid, if necessary).
-
Flow Rate: 10 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound analogue in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Run a gradient elution. A typical gradient could be:
-
0-10 min: 40% to 50% B
-
10-20 min: 50% to 70% B
-
20-25 min: Hold at 70% B
-
25-30 min: Return to 40% B and re-equilibrate.
-
-
Note: This gradient is a starting point and should be optimized for each specific analogue.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired analogue.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) under reduced pressure.
-
If necessary, lyophilize the remaining aqueous solution to obtain the pure, solid analogue.
-
Confirm the purity of the final product by analytical HPLC.
-
Visualizations
Caption: General workflow for the purification of this compound analogues.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Total synthesis and chemical biology of the sarcodictyins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Expedient Synthesis of the Antimitotic Natural Products Sarcodictyin and this compound, and Carbohydrate Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
Validation & Comparative
Eleutherobin and Paclitaxel: A Comparative Guide on their Mechanism of Action as Microtubule Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Eleutherobin and Paclitaxel, two potent microtubule-stabilizing agents. The information presented is supported by experimental data to assist researchers in understanding the similarities and distinctions between these compounds.
Introduction
Both this compound, a natural product from a marine soft coral, and Paclitaxel (Taxol®), originally isolated from the Pacific yew tree, are highly effective cytotoxic agents used in cancer research and therapy.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis.[3][4] While sharing a common target, subtle differences in their interactions with tubulin and their activity in resistant cell lines make a detailed comparison valuable for ongoing drug development efforts.
Mechanism of Action: A Head-to-Head Comparison
This compound and Paclitaxel share a remarkably similar mechanism of action, both functioning as microtubule-stabilizing agents.[1][5] They exert their cytotoxic effects by binding to β-tubulin, a subunit of the microtubule polymer, thereby promoting the assembly of tubulin into stable, non-functional microtubules and protecting them from disassembly.[2][4] This hyper-stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase and ultimately, programmed cell death.[3][6]
Experimental evidence strongly suggests that this compound and Paclitaxel share an overlapping binding site on the β-tubulin subunit.[7][8] Competitive binding assays have demonstrated that this compound acts as a competitive inhibitor of radiolabeled Paclitaxel binding to tubulin polymers, indicating that they vie for the same or a closely related binding pocket.[9][10]
The following diagram illustrates the shared signaling pathway initiated by both compounds:
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the biological activities of this compound and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | ~10-15 | Similar to this compound | [7] |
| A2780 | Ovarian Carcinoma | Less sensitive than Paclitaxel | More sensitive than this compound | [4] |
| A549 | Lung Carcinoma | Comparable to Paclitaxel | Comparable to this compound | [11] |
| MDA-MB-231 | Breast Cancer | Not specified | 0.8 | [12] |
| Hs578T | Breast Cancer | Not specified | 1.2 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.
Table 2: In Vitro Tubulin Polymerization
| Parameter | This compound | Paclitaxel | Reference |
| EC50 for Polymerization | ~1.5-fold less potent | More potent | [4] |
| Competitive Inhibition of [3H]Paclitaxel Binding (Ki) | 2.1 µM | - | [9] |
Cross-Resistance Profile
A significant aspect of microtubule-targeting agents is their susceptibility to drug resistance mechanisms. Both this compound and Paclitaxel are affected by the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the MDR1 gene.[4][11] However, studies have shown some differences in the degree of cross-resistance. In a Paclitaxel-resistant ovarian carcinoma cell line (A2780/Tax22) with mutated tubulin, the cross-resistance to this compound was lower than that observed for Paclitaxel.[4]
Table 3: Cross-Resistance in Paclitaxel-Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound Cross-Resistance (Fold) | Paclitaxel Resistance (Fold) | Reference |
| HCT116/VM46 | P-glycoprotein | Cross-resistant | Resistant | [4] |
| A2780/Tax22 | Mutated β-tubulin | 4.3 | 13 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which is monitored by an increase in turbidity.
Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration, optional polymerization enhancer)
-
Test compounds (this compound, Paclitaxel) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, GTP, and glycerol.
-
Add the test compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization are used to determine the compound's activity.[2][13]
The following diagram illustrates the workflow for this assay:
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, A2780)
-
Complete cell culture medium
-
Test compounds (this compound, Paclitaxel)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Competitive Binding Assay
This assay is used to determine if two compounds bind to the same or overlapping sites on a target protein.
Principle: The ability of an unlabeled compound (competitor) to displace a labeled compound (ligand) from its binding site on a target is measured.
Materials:
-
Purified tubulin
-
Radiolabeled Paclitaxel ([3H]Paclitaxel)
-
Unlabeled this compound
-
Scintillation counter
Procedure:
-
Pre-form microtubules by incubating purified tubulin with GTP at 37°C.
-
Incubate the pre-formed microtubules with a fixed concentration of [3H]Paclitaxel and varying concentrations of unlabeled this compound.
-
Separate the microtubule-bound from free [3H]Paclitaxel by centrifugation.
-
Measure the radioactivity in the microtubule pellet using a scintillation counter.
-
The decrease in bound radioactivity with increasing concentrations of this compound indicates competitive binding. The inhibition constant (Ki) can be calculated from this data.[9]
Conclusion
This compound and Paclitaxel are potent microtubule-stabilizing agents with a very similar mechanism of action, both leading to mitotic arrest and apoptosis in cancer cells.[1][14] Their shared binding site on β-tubulin underscores their common mode of cytotoxicity.[7] The primary distinctions lie in their relative potencies in certain cell lines and their cross-resistance profiles in drug-resistant models.[4] The data presented in this guide provides a foundation for researchers to make informed decisions in the design and interpretation of studies involving these important anticancer compounds. Further research into the subtle differences in their interactions with different tubulin isotypes and their effects on downstream signaling pathways may reveal opportunities for the development of more effective and selective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abscience.com.tw [abscience.com.tw]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cytotoxic Properties of Eleutherobin and Taxol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Eleutherobin and Taxol, two potent microtubule-stabilizing agents with significant potential in oncology. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in cancer biology and drug development.
Executive Summary
This compound, a natural product derived from a marine soft coral, and Taxol (paclitaxel), originally isolated from the Pacific yew tree, are both highly effective cytotoxic agents that function by stabilizing microtubules. This action disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2] Experimental evidence indicates that this compound exhibits a cytotoxic potency comparable to that of Taxol across a range of cancer cell lines, including those resistant to Taxol.[3] Their shared mechanism of action suggests that they activate similar downstream signaling pathways to induce apoptosis. This guide will delve into the quantitative comparisons of their cytotoxicity, the experimental methods used for these assessments, and the molecular pathways governing their anticancer effects.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Taxol in various human cancer cell lines, including parental (sensitive) and Taxol-resistant strains. The data is primarily sourced from a study by McDaid et al. (1999), which provides a direct comparison under consistent experimental conditions.[3]
| Cell Line | Cancer Type | Drug | IC50 (nM) | Fold Resistance* |
| A549 | Lung Carcinoma | Taxol | 4.0 ± 0.5 | - |
| This compound | 11.0 ± 1.0 | - | ||
| J7-T3-1.6 | Lung Carcinoma (Taxol-Resistant) | Taxol | 100 ± 10 | 25 |
| This compound | 200 ± 20 | 18 | ||
| SK-OV-3 | Ovarian Adenocarcinoma | Taxol | 2.5 ± 0.3 | - |
| This compound | 7.0 ± 0.8 | - | ||
| SKVLB-1 | Ovarian Adenocarcinoma (Taxol-Resistant) | Taxol | 1500 ± 200 | 600 |
| This compound | 3000 ± 400 | 428 | ||
| HCT116 | Colon Carcinoma | Taxol | 3.0 ± 0.4 | - |
| This compound | 8.0 ± 1.0 | - | ||
| HCT-15 | Colon Carcinoma (Taxol-Resistant) | Taxol | 250 ± 30 | 83 |
| This compound | 450 ± 50 | 56 |
*Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Taxol cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Taxol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.[6][7][8]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, Taxol, or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.[8]
-
Staining: The fixed cells are then washed with PBS and resuspended in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[8]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[9]
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of this compound and Taxol are initiated by their binding to and stabilization of microtubules. This disruption of microtubule dynamics triggers a cascade of signaling events that ultimately lead to apoptosis. While the specific signaling pathways for this compound are not as extensively studied as those for Taxol, their identical mechanism of action strongly suggests a shared downstream signaling network.[2][10] The diagram below illustrates the key signaling pathways activated by these microtubule-stabilizing agents.
Caption: Signaling cascade initiated by this compound and Taxol.
Experimental Workflow
The following diagram outlines the general workflow for comparing the cytotoxicity of this compound and Taxol in cancer cell lines.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. agilent.com [agilent.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow Cytometry Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of Eleutherobin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Eleutherobin analogues, detailing their structure-activity relationships (SAR) with supporting experimental data. This compound, a natural product isolated from a marine soft coral, has garnered significant interest as a potent anticancer agent due to its ability to stabilize microtubules, a mechanism of action similar to the highly successful drug, Paclitaxel (Taxol®). [1][2] This guide summarizes the key structural modifications of this compound and their impact on its biological activity, offering valuable insights for the rational design of novel microtubule-stabilizing agents.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound and its analogues is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines and tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Tubulin polymerization assays measure the ability of a compound to promote the assembly of tubulin into microtubules.
The following table summarizes the available quantitative data for key this compound analogues and related compounds.
| Compound/Analogue | Modification | Cell Line(s) | Cytotoxicity (IC50) | Tubulin Polymerization Activity |
| This compound | Parent Compound | Various | ~10-40 nM[3][4] | Potent inducer of polymerization[2] |
| Paclitaxel (Taxol®) | Reference Compound | Various | <10 nM[3][4] | Potent inducer of polymerization |
| Neothis compound | Enantiomeric carbohydrate domain at C15 | Not specified | Less cytotoxic than this compound[1] | 69% of this compound's activity[1] |
| Analogue with C8 urocanic acid group removed | Removal of the N(1)-methylurocanic acid moiety | A549 lung carcinoma | >2000-fold less cytotoxic than this compound[1] | Complete loss of activity[1] |
| Analogues with C15 sugar moiety removed/replaced | Removal or replacement of the arabinose sugar | Not specified | Reduced cytotoxicity[1] | Reduced activity[1] |
| Sarcodictyin A | Structurally related natural product | Various | 200-500 nM[3][4] | Less active than this compound[3] |
| Sarcodictyin B | Structurally related natural product | Various | 200-500 nM[3][4] | Less active than this compound[3] |
| Compound 1 | Methylated sarcodictyin A analogue (lacks C3 sugar) | Various | 10-40 nM[3] | Weak interaction with tubulin[3] |
Key Structure-Activity Relationship Insights
The data reveals several critical structural features of this compound that are essential for its potent biological activity:
-
The Urocanic Acid Moiety at C8 is Crucial: Removal of the N(1)-methylurocanic acid group at the C8 position leads to a dramatic loss of both cytotoxicity and microtubule-stabilizing activity.[1] This suggests that this moiety plays a vital role in the interaction with tubulin.
-
The Carbohydrate Moiety at C15 Modulates Activity: While not as critical as the C8 substituent, the arabinose sugar at the C15 position significantly influences the potency of this compound.[1] Modifications in this region, such as altering its stereochemistry (Neothis compound) or its complete removal, result in decreased biological activity.[1]
-
The Core Structure is a Key Scaffold: Simplified analogues built on different scaffolds, such as adamantane and 8-oxabicyclo[3.2.1]octane, have been synthesized and show cytotoxicity in the micromolar range.[5] This indicates that while the core structure of this compound is important for high potency, other scaffolds can be used to mimic its pharmacophore.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogues.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the this compound analogues is prepared in culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer to each well.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP) solution (100 mM)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: The reaction mixtures are prepared on ice in a 96-well plate. Each well contains tubulin in polymerization buffer and GTP.
-
Compound Addition: The this compound analogues at various concentrations are added to the wells. A positive control (e.g., Paclitaxel) and a negative control (vehicle) are included.
-
Initiation of Polymerization: The plate is transferred to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule mass.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. The activity of the analogues is compared to that of the controls.
Visualizing the Research Workflow
The following diagram illustrates the typical experimental workflow for conducting structure-activity relationship studies of this compound analogues.
Caption: Experimental workflow for SAR studies of this compound analogues.
References
- 1. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of novel simplified this compound analogues as potential antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Eleutherobin's Binding Site on β-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eleutherobin's binding site on β-tubulin with other microtubule-stabilizing agents. Experimental data, detailed protocols, and visual representations of key processes are presented to facilitate a thorough understanding of this compound's mechanism of action and its standing among alternative compounds.
Executive Summary
This compound, a natural product isolated from a marine soft coral, is a potent microtubule-stabilizing agent with a mechanism of action similar to the widely used anticancer drug, paclitaxel (Taxol).[1][2] Experimental evidence confirms that this compound binds to the β-tubulin subunit at a site that overlaps with the paclitaxel/taxane binding site.[3][4] This guide details the experimental validation of this binding site and compares the efficacy and binding characteristics of this compound with other prominent taxane-site ligands, including paclitaxel, epothilone B, and discodermolide.
Data Presentation: Comparative Efficacy of Microtubule-Stabilizing Agents
The following tables summarize the in vitro and cellular activities of this compound and its counterparts. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: In Vitro Tubulin Polymerization
| Compound | EC50 for Tubulin Polymerization (µM) | Reference |
| This compound | ~0.8 | [5] |
| Paclitaxel | ~0.9 | [5] |
| Epothilone B | ~0.4 | [6] |
| Discodermolide | More potent than paclitaxel | [7] |
Table 2: Inhibition of [³H]Paclitaxel Binding to Microtubules
| Compound | Apparent Kᵢ (µM) | Reference |
| This compound | 2.1 | [8] |
| Epothilone A | 2.6 | [8] |
| Epothilone B | 0.4 - 0.7 | [6] |
| Discodermolide | 0.4 | [7] |
Table 3: Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) (nM) | HCT116 (Colon Carcinoma) (nM) | MDA-MB-231 (Breast Cancer) (nM) | Reference |
| This compound | 10 - 40 | ~15 | ~20 | [5][9] |
| Paclitaxel | <10 | ~5 | ~10 | [9] |
| Epothilone B | ~2 | ~1 | ~3 | [8] |
| Discodermolide | ~3 | ~4 | ~5 | [9] |
Note: IC₅₀ values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to validate and characterize the binding of this compound and other microtubule-stabilizing agents to β-tubulin.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, paclitaxel, etc.) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin polymerization mixture on ice containing general tubulin buffer, 1 mM GTP, and 10% glycerol.
-
Reconstitute lyophilized tubulin in the polymerization mixture to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x concentrated test compound dilutions into the wells of a pre-warmed 96-well plate. Use DMSO as a vehicle control.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves. The rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance) can be determined.
-
Calculate the percentage of inhibition or enhancement of polymerization for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]paclitaxel) for its binding site on microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
GTP
-
Paclitaxel (for stabilizing microtubules)
-
[³H]Paclitaxel
-
Test compounds
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Polymerize tubulin in the presence of a saturating concentration of unlabeled paclitaxel and GTP at 37°C.
-
Incubate the pre-formed microtubules with a fixed concentration of [³H]paclitaxel and varying concentrations of the test compound.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of [³H]paclitaxel binding against the concentration of the competitor.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Fluorescence Competition Assay
This assay is a non-radioactive alternative to the competitive radioligand binding assay, using a fluorescently labeled taxane-site probe.
Materials:
-
Purified tubulin
-
Polymerization buffer
-
GTP
-
Paclitaxel (for stabilizing microtubules)
-
Fluorescent taxane-site probe (e.g., Flutax-1)
-
Test compounds
-
Fluorometer or fluorescence plate reader
Procedure:
-
Polymerize tubulin with paclitaxel and GTP to form stable microtubules.
-
Incubate the microtubules with a fixed concentration of the fluorescent taxane-site probe and a range of concentrations of the test compound.
-
Measure the fluorescence intensity or fluorescence polarization/anisotropy after the binding reaches equilibrium. The binding of the fluorescent probe to microtubules typically results in a change in its fluorescence properties.
-
Displacement of the fluorescent probe by the competitor compound will lead to a reversal of this fluorescence change.
-
Plot the change in fluorescence against the competitor concentration to determine the IC₅₀ value.
-
The Kᵢ value can then be calculated.
Mandatory Visualizations
Experimental Workflow for Validating this compound's Binding Site
Caption: Workflow for validating this compound's binding site on β-tubulin.
Signaling Pathways Affected by Microtubule Stabilization
Caption: Downstream signaling effects of microtubule stabilization.
Logical Relationship of Taxane-Site Binders
Caption: All four compounds share a common binding site on β-tubulin.
Conclusion
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The epothilones, eleutherobins, and related types of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cornellpharmacology.org [cornellpharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Eleutherobin vs. Taxol: A Comparative Guide for Cancer Researchers
An objective analysis of Eleutherobin's performance in Taxol-resistant cancer cell lines, supported by experimental data.
For researchers and drug development professionals in oncology, the emergence of novel microtubule-stabilizing agents offers promising avenues to overcome the challenge of Taxol (paclitaxel) resistance. This compound, a natural product derived from a marine soft coral, has garnered significant attention due to its Taxol-like mechanism of action. This guide provides a comprehensive comparison of this compound and Taxol, with a focus on cross-resistance studies in Taxol-resistant cell lines. We present key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to inform future research and development.
Performance Comparison in Taxol-Resistant Cells
This compound, like Taxol, functions as an antimitotic agent by promoting the polymerization and stabilization of microtubules.[1][2][3] This shared mechanism, however, does not always translate to identical efficacy, particularly in cancer cells that have developed resistance to Taxol. Studies have demonstrated that this compound exhibits cross-resistance in some Taxol-resistant cell lines, primarily those that overexpress P-glycoprotein (P-gp), a drug efflux pump encoded by the MDR1 gene.[1][4] In contrast, this compound may retain activity in cell lines with certain tubulin mutations that confer Taxol resistance.
Table 1: Comparative Cytotoxicity of this compound and Taxol in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold Resistance | Reference |
| A549 (Lung Carcinoma) | Sensitive | Taxol | 5.3 | - | McDaid et al., 1999[1] |
| This compound | 11.2 | - | McDaid et al., 1999[1] | ||
| A549-T12 | Taxol-Resistant (Tubulin Mutation) | Taxol | 125 | 23.6 | McDaid et al., 1999[1] |
| This compound | 25 | 2.2 | McDaid et al., 1999[1] | ||
| HCT116 (Colon Carcinoma) | Sensitive | Taxol | 4.6 | - | Long et al., 1998[2] |
| This compound | 10.7 | - | Long et al., 1998[2] | ||
| HCT116/VM46 | P-gp Overexpression | Taxol | 537 | 117 | Long et al., 1998[2] |
| This compound | 554 | 52 | Long et al., 1998[2] | ||
| A2780 (Ovarian Carcinoma) | Sensitive | Taxol | 6.7 | - | Long et al., 1998[2] |
| This compound | 13.7 | - | Long et al., 1998[2] | ||
| A2780/Tax22 | Taxol-Resistant (Tubulin Mutation) | Taxol | 90 | 13.4 | Long et al., 1998[2] |
| This compound | 59 | 4.3 | Long et al., 1998[2] | ||
| SKVLB | P-gp Overexpression | Taxol | 1,200 | 226 | McDaid et al., 1999[1] |
| This compound | 1,500 | 134 | McDaid et al., 1999[1] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line.
The data clearly indicates that in cell lines with P-glycoprotein overexpression (HCT116/VM46 and SKVLB), both Taxol and this compound show significantly reduced cytotoxicity, with high fold resistance.[1][2] However, in cell lines with tubulin mutations (A549-T12 and A2780/Tax22), this compound demonstrates a lower level of cross-resistance compared to Taxol, suggesting it may be more effective against tumors with this specific resistance mechanism.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
Cytotoxicity Assays
These assays are fundamental to determining the IC50 values of anticancer compounds.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Paired Taxol-sensitive and -resistant cell lines (e.g., A549 and A549-T12, HCT116 and HCT116/VM46, A2780 and A2780/Tax22, SKOV3 and SKVLB) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Drug Exposure: A range of concentrations of this compound and Taxol are added to the wells. The cells are then incubated for a specified period (typically 48-72 hours).
2. Viability Assessment (MTT or XTT Assay):
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.
-
Procedure:
-
After drug incubation, the medium is removed.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
The plates are incubated for a few hours to allow for formazan formation.
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined by plotting cell viability against drug concentration.
Microtubule Polymerization Assay
This in vitro assay assesses the ability of compounds to promote the assembly of tubulin into microtubules.
-
Materials: Purified tubulin protein, GTP (guanosine triphosphate), and a buffer solution.
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and buffer is prepared.
-
Different concentrations of this compound or Taxol are added to the mixture.
-
The polymerization of tubulin is monitored over time by measuring the change in turbidity (absorbance) at 340 nm in a spectrophotometer.
-
-
Analysis: An increase in absorbance indicates microtubule formation. The potency of the compound is determined by its ability to induce polymerization at various concentrations.
Mechanisms of Resistance and Signaling Pathways
Understanding the molecular mechanisms behind Taxol resistance is crucial for developing strategies to overcome it. The two primary mechanisms are the overexpression of drug efflux pumps and alterations in the drug's target, the tubulin protein.
P-glycoprotein (MDR1) Mediated Efflux
P-glycoprotein is a transmembrane protein that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell. Its overexpression is a common mechanism of multidrug resistance.
Caption: P-glycoprotein actively pumps this compound and Taxol out of the cell, reducing their intracellular concentration.
Tubulin Mutations
Mutations in the genes encoding α- or β-tubulin can alter the binding site of Taxol, thereby reducing its ability to stabilize microtubules. This mechanism can lead to a high level of resistance specifically to taxanes.
Caption: Mutations in β-tubulin can prevent Taxol from binding effectively, thus abrogating its microtubule-stabilizing effect.
Experimental Workflow
A typical workflow for assessing the cross-resistance of a novel compound in Taxol-resistant cells is outlined below.
Caption: A stepwise workflow for conducting cross-resistance studies of this compound in Taxol-resistant cell lines.
Conclusion
This compound presents a compelling profile as a microtubule-stabilizing agent with potential applications in overcoming certain forms of Taxol resistance. While it demonstrates significant cross-resistance in cells overexpressing P-glycoprotein, its retained activity in some cell lines with tubulin mutations suggests a distinct advantage. Further investigation into the structure-activity relationship of this compound and its analogs may lead to the development of novel therapeutics that can effectively circumvent common mechanisms of chemotherapy resistance. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxol resistance related to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eleutherobin and Sarcodictyins: Potent Microtubule-Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eleutherobin and the Sarcodictyins, two families of marine-derived natural products that have garnered significant interest in the field of oncology. Both compound classes exert their potent cytotoxic effects by targeting the microtubule cytoskeleton, a critical component in cell division. This document objectively compares their biological performance, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Introduction
This compound and Sarcodictyins are diterpenoid glycosides isolated from soft corals.[1] They belong to a class of antimitotic agents that, like the highly successful cancer therapeutic Paclitaxel (Taxol®), function by stabilizing microtubules.[2] This mechanism disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division, ultimately leading to cell cycle arrest and apoptosis.[3][4] While sharing a common mechanism, their structural differences lead to significant variations in potency and biological activity.
Chemical Structures
This compound and Sarcodictyin A, a representative of the Sarcodictyin family, share a common tricyclic diterpene core but differ in their substitution patterns. A key structural difference is the presence of a sugar moiety, an arabinose derivative, in this compound, which is absent in Sarcodictyins.[5][6]
Figure 1: Chemical Structures of this compound and Sarcodictyin A.
(Image of the chemical structures of this compound and Sarcodictyin A would be placed here in a publication)
Comparative Biological Activity
Experimental evidence consistently demonstrates that this compound is a significantly more potent cytotoxic and microtubule-stabilizing agent than the Sarcodictyins.
Data Presentation: In Vitro Activity
The following tables summarize the quantitative data on the biological activities of this compound and Sarcodictyins.
| Compound | IC50 (Antiproliferative Activity) | Cell Lines | Reference |
| This compound | 10 - 40 nM | Various human cancer cell lines | [7] |
| Sarcodictyin A & B | 200 - 500 nM | Various human cancer cell lines | [7] |
Table 1: Comparative Antiproliferative Activity. This table highlights the superior potency of this compound in inhibiting the growth of cancer cells.
| Compound | Apparent Ki (Tubulin Binding) | Assay Type | Reference |
| This compound | 2.1 µM | Competitive binding with radiolabeled paclitaxel | [7] |
| Sarcodictyins | Not explicitly determined, but significantly weaker binding than this compound | Competitive binding with radiolabeled paclitaxel | [7] |
Table 2: Comparative Tubulin Binding Affinity. this compound demonstrates a stronger competitive binding affinity for the paclitaxel binding site on tubulin.
| Compound | EC50 (Tubulin Polymerization) | Assay Conditions | Reference |
| This compound | ~1.5-fold less potent than paclitaxel | In vitro tubulin polymerization | [7] |
| Sarcodictyins | Significantly less potent than this compound | In vitro tubulin polymerization | [7] |
Table 3: Comparative Efficacy in Promoting Tubulin Polymerization. this compound is a more potent inducer of microtubule assembly compared to Sarcodictyins.
Mechanism of Action: Microtubule Stabilization
Both this compound and Sarcodictyins share a mechanism of action with Paclitaxel, which involves binding to the β-tubulin subunit within the microtubule polymer.[7][8] This binding stabilizes the microtubule, preventing its depolymerization and disrupting the delicate balance of microtubule dynamics required for normal cellular function, particularly during mitosis.[3]
Caption: Signaling pathway of microtubule stabilization by this compound and Sarcodictyins.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Methodology:
-
Reagent Preparation:
-
Purified tubulin is resuspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
GTP stock solution (e.g., 100 mM) is prepared.
-
Test compounds (this compound, Sarcodictyins) are serially diluted in the appropriate solvent (e.g., DMSO) to 10x the final desired concentration.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions or vehicle control to respective wells.
-
Prepare a cold tubulin polymerization mix containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in general tubulin buffer.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a temperature-controlled microplate reader set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time.
-
The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect, can be calculated from the dose-response curves.
-
Caption: General workflow for an in vitro tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Sarcodictyins in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to each well.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Competitive Tubulin Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]paclitaxel) for its binding site on tubulin.
Methodology:
-
Microtubule Preparation:
-
Polymerize purified tubulin into microtubules in the presence of GTP at 37°C. The microtubules are then stabilized.
-
-
Competitive Binding:
-
Incubate the pre-formed microtubules with a fixed concentration of radiolabeled paclitaxel and varying concentrations of the unlabeled competitor compounds (this compound or Sarcodictyins).
-
-
Separation:
-
Separate the microtubules (with bound ligand) from the unbound ligand in the supernatant, typically by centrifugation through a glycerol cushion.
-
-
Quantification:
-
Measure the amount of radioactivity in the microtubule pellet using scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of radiolabeled paclitaxel displaced versus the concentration of the competitor compound.
-
Determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Both this compound and Sarcodictyins are valuable research tools for studying microtubule dynamics and hold potential as anticancer agents. However, this comparative analysis, supported by the presented experimental data, clearly indicates that this compound is a substantially more potent microtubule-stabilizing agent and cytotoxic compound than the Sarcodictyins. The significant difference in activity is likely attributable to their structural variations, particularly the presence of the arabinose sugar moiety in this compound, which may enhance its binding affinity to tubulin. Further structure-activity relationship studies are warranted to fully elucidate the pharmacophore responsible for the high potency of this compound and to guide the design of novel, even more effective microtubule-targeting cancer therapeutics.
References
- 1. Total synthesis and chemical biology of the sarcodictyins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Details on Microtubules and How the Anti-Cancer Drug Taxol Works - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct photoaffinity labeling of tubulin with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Head-to-Head Comparison of Eleutherobin and Discodermolide: Two Marine-Derived Microtubule Stabilizing Agents
In the landscape of cancer chemotherapy, agents that target the intricate dynamics of microtubules have proven to be invaluable. Among these, Eleutherobin and discodermolide, both marine natural products, have emerged as potent microtubule stabilizers with mechanisms of action similar to the blockbuster drug paclitaxel. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their performance based on available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Biological Properties
| Feature | This compound | Discodermolide |
| Source | Soft coral (Erythropodium caribaeorum) | Marine sponge (Discodermia dissoluta) |
| Chemical Class | Diterpene glycoside | Polyketide |
| Molecular Formula | C₃₅H₄₈N₂O₁₀ | C₃₃H₅₅NO₈ |
| Molecular Weight | 656.77 g/mol | 593.8 g/mol |
| Mechanism of Action | Microtubule Stabilization | Microtubule Stabilization |
| Clinical Development | Preclinical | Phase I (Halted due to toxicity) |
Mechanism of Action: Stabilizing the Cellular Scaffolding
Both this compound and discodermolide exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization which is essential for the dynamic instability required for various cellular processes, most critically, mitosis. The stabilization of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[1][2]
While both compounds share a paclitaxel-like mechanism, studies suggest that discodermolide binds to microtubules with a higher affinity than paclitaxel.[3][4] this compound also competes with paclitaxel for binding to the microtubule polymer, with a reported apparent inhibitory constant (Ki) of 2.1 µM.[5][6]
In Vitro Cytotoxicity: A Potent Anti-Cancer Profile
Both this compound and discodermolide have demonstrated potent cytotoxic activity against a range of cancer cell lines. While direct head-to-head comparisons in the same study are limited, the available data indicates that both compounds are active in the nanomolar range.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Discodermolide IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reference |
| HCT116 | Colon Carcinoma | 10.7 | - | 4.6 | [7] |
| A2780 | Ovarian Carcinoma | 13.7 | - | 6.7 | [7] |
| MCF-7 | Breast Carcinoma | - | < 2.5 | < 2.5 | [8] |
| MDA-MB-231 | Breast Carcinoma | - | < 2.5 | < 2.5 | [8] |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Performance in Drug-Resistant Models
A critical aspect of novel anticancer agents is their efficacy in drug-resistant cancer models. Both this compound and discodermolide have shown promise in this area, albeit with some key differences.
Discodermolide has demonstrated the ability to overcome resistance mediated by P-glycoprotein (P-gp) overexpression, a common mechanism of resistance to paclitaxel.[9] It also retains activity in cell lines with tubulin mutations that confer paclitaxel resistance.
This compound, on the other hand, has been shown to be a substrate for P-gp, indicating that its efficacy may be limited in tumors with high levels of this efflux pump.[1] However, it does show activity in paclitaxel-resistant cell lines harboring tubulin mutations.[1]
Effects on Microtubule Dynamics and Organization
The primary mechanism of these agents translates to profound effects on the cellular microtubule network. Both this compound and discodermolide induce the formation of microtubule bundles in interphase cells and abnormal mitotic spindles, leading to mitotic arrest.[1][10]
Studies on microtubule dynamics have revealed that discodermolide is a more potent stabilizer than paclitaxel, causing a more rapid and extensive bundling of microtubules.[2][11] It primarily suppresses the microtubule shortening rate and the length shortened, while significantly increasing the frequency of rescue events.[12] While detailed quantitative data on the specific effects of this compound on individual dynamic instability parameters are less readily available in a comparative context, its effects on microtubule morphology are described as indistinguishable from those of paclitaxel.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound and discodermolide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and discodermolide in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
GTP solution
-
This compound and discodermolide stock solutions (in DMSO)
-
A temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add various concentrations of this compound, discodermolide, or a vehicle control (DMSO) to the wells of a 96-well plate.
-
Transfer the tubulin/GTP mixture to the wells containing the compounds.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule polymerization.
-
Analyze the polymerization kinetics, including the rate and extent of polymerization, for each compound concentration.
Conclusion and Future Perspectives
Both this compound and discodermolide are highly potent microtubule stabilizing agents with significant anti-cancer activity. Discodermolide appears to be a more potent microtubule stabilizer than both paclitaxel and this compound and has the significant advantage of overcoming P-glycoprotein-mediated drug resistance. However, its clinical development was unfortunately halted due to toxicity. This compound, while also a potent cytotoxic agent, is susceptible to P-gp-mediated efflux, which may limit its clinical utility.
Further research into analogues of both compounds with improved therapeutic indices is warranted. The distinct chemical scaffolds of this compound and discodermolide offer opportunities for medicinal chemists to design and synthesize new derivatives with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. The synergistic potential observed between discodermolide and paclitaxel also suggests that combination therapies with other microtubule-targeting agents could be a promising avenue for future investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discodermolide - Wikipedia [en.wikipedia.org]
- 4. (+)-Discodermolide binds to microtubules in stoichiometric ratio to tubulin dimers, blocks taxol binding and results in mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potent microtubule-stabilizing agent (+)-discodermolide induces apoptosis in human breast carcinoma cells--preliminary comparisons to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of Taxol Efficacy by Discodermolide in Ovarian Carcinoma Xenograft-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of microtubule dynamics by discodermolide by a novel mechanism is associated with mitotic arrest and inhibition of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Assessment of Eleutherobin and Other Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Eleutherobin, a marine-derived antimitotic agent, with established chemotherapeutic drugs: paclitaxel, docetaxel, and vinblastine. While in vivo data for this compound is limited due to challenges in its supply for preclinical studies, this guide collates available in vitro data for this compound and compares it with the in vivo performance of other widely used antimitotics.[1][2] The information herein is intended to support further research and drug development efforts in the field of oncology.
Executive Summary
This compound, a natural product isolated from a marine soft coral, exhibits a mechanism of action similar to paclitaxel by promoting the polymerization and stabilization of microtubules.[3][4] This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5][6] While in vitro studies demonstrate that this compound's cytotoxicity is comparable to that of paclitaxel, a direct in vivo comparison of its anti-tumor efficacy against other antimitotic agents has not been extensively reported.[3][7] This guide presents a compilation of available data to offer a comparative perspective.
Data Presentation: Comparative Efficacy and Physicochemical Properties
The following tables summarize key data points for this compound and other selected antimitotic agents. It is crucial to note that the data for this compound is primarily from in vitro studies, while the data for paclitaxel, docetaxel, and vinblastine are derived from in vivo xenograft models. Direct comparison of in vitro and in vivo data should be approached with caution.
Table 1: In Vitro Cytotoxicity (IC50) of Antimitotic Agents
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Various | 10 - 40 | [8] |
| Paclitaxel | Various | <10 | [8] |
| Docetaxel | Ovarian Cancer (SKOV3-luc) | Not explicitly provided in search results | |
| Vinblastine | Neuroblastoma | Dose-dependent inhibition observed | [9] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Table 2: In Vivo Efficacy of Antimitotic Agents in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Toxicity Profile | Reference |
| This compound | Not available | Not available | Not available | Not available | |
| Paclitaxel | Mucinous Appendiceal Adenocarcinoma PDX | 25.0 mg/kg, IP, weekly for 3 weeks (2 cycles) | 98.3% reduction in tumor weight | 15.9% body weight loss at 1 week | [10] |
| Docetaxel | P03 Pancreatic Adenocarcinoma | 30 mg/kg/wk, IV | Significant increase in life span | Dose- and schedule-dependent | [11] |
| Vinblastine | Neuroblastoma Xenografts | 0.5 mg/kg, IP, every 3 days for 5 weeks | Significant tumor growth inhibition | Not specified in detail | [9] |
Note: The efficacy and toxicity of these agents are highly dependent on the cancer model, dosing schedule, and route of administration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vivo administration of paclitaxel, docetaxel, and vinblastine in mouse models.
Paclitaxel Administration in a Patient-Derived Xenograft (PDX) Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing patient-derived mucinous appendiceal adenocarcinoma xenografts.[10]
-
Drug Preparation: Paclitaxel is diluted to the desired concentration in a suitable vehicle.
-
Administration: Mice are treated with paclitaxel at a dose of 25.0 mg/kg body weight via intraperitoneal (IP) injection.[10]
-
Dosing Schedule: Injections are administered weekly for three consecutive weeks, followed by a one-week rest period. This cycle is repeated for a total of two cycles.[10]
-
Efficacy and Toxicity Monitoring: Tumor volume is monitored regularly. Animal body weight is measured to assess systemic toxicity.[10]
Docetaxel Administration in a Pancreatic Adenocarcinoma Mouse Model
-
Animal Model: Male B6D2F1 mice bearing P03 pancreatic adenocarcinoma.[11]
-
Drug Preparation: Docetaxel is prepared for intravenous administration.
-
Administration: The drug is administered intravenously (IV) at a dose of 30 mg/kg.[11]
-
Dosing Schedule: Docetaxel is given on a weekly schedule.[11]
-
Efficacy and Toxicity Monitoring: Tumor weight and survival are the primary endpoints. Body weight changes are monitored to assess toxicity.[11]
Vinblastine Administration in a Neuroblastoma Mouse Model
-
Animal Model: Nude mice with orthotopically injected GI-LI-N human neuroblastoma cells.[9]
-
Drug Preparation: Vinblastine is prepared for intraperitoneal injection.
-
Administration: Vinblastine is administered at a dose of 0.5 mg/kg via IP injection.[9]
-
Dosing Schedule: Injections are given every 3 days for a total of 5 weeks.[9]
-
Efficacy and Toxicity Monitoring: Tumor volume is measured to determine therapeutic efficacy. Mouse body weight is monitored to assess drug-induced toxicity.[9]
Mandatory Visualizations
Signaling Pathway of Microtubule-Stabilizing Agents
The following diagram illustrates the primary mechanism of action and downstream signaling pathways affected by microtubule-stabilizing agents like this compound and the taxanes.
Caption: Mechanism of action for microtubule-stabilizing agents.
Comparative In Vivo Efficacy Study Workflow
The diagram below outlines a typical workflow for a comparative in vivo efficacy study of antimitotic agents.
References
- 1. healthresearchbc.ca [healthresearchbc.ca]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel chronopharmacology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eleutherobin: A Guide for Laboratory Professionals
Immediate Action Advisory: Eleutherobin is a potent cytotoxic agent with anticancer properties, and it should be managed as a hazardous substance.[1][2] Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. This guide provides a framework based on general best practices for the disposal of cytotoxic compounds.
This compound and materials contaminated with it are classified as cytotoxic waste. Such waste is considered hazardous due to its potential to be carcinogenic, mutagenic, or toxic for reproduction.[3] Therefore, it requires a specialized disposal pathway to ensure the safety of personnel and the environment.
Hazard Classification for Cytotoxic Agents
As a cytotoxic compound, this compound waste falls under specific hazard categories. The following table summarizes the relevant classifications for cytotoxic and cytostatic waste.
| Hazard Property Code | Hazard Classification | Description |
| HP6 | Toxic | Substances that can cause death or serious injury if swallowed, inhaled, or in contact with skin. |
| HP7 | Carcinogenic | Substances that may induce cancer or increase its incidence.[3] |
| HP10 | Toxic for reproduction | Substances that may cause adverse effects on sexual function and fertility in males and females, as well as developmental toxicity in the offspring.[3] |
| HP11 | Mutagenic | Substances that may cause a permanent change in the amount or structure of the genetic material in a cell.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that begins at the point of generation and ends with final destruction by a licensed facility.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Two pairs of chemotherapy-grade nitrile gloves.
-
A disposable, solid-front gown.
-
Safety glasses or goggles.
-
A face shield if there is a risk of splashing.
2. Waste Segregation: All items that have come into contact with this compound must be segregated from regular laboratory trash and other chemical waste streams.[4] This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE.
-
Materials used for spill cleanup.
3. Waste Collection and Containerization: The type of container depends on the nature of the waste:
-
Non-Sharp Solid Waste: All contaminated solid waste, such as gloves, gowns, and absorbent pads, must be placed in a designated cytotoxic waste container.[5] These are typically rigid, leak-proof containers with a purple lid or are yellow containers with a purple lid.[3]
-
Sharps Waste: Needles, syringes, scalpels, and contaminated glass vials must be placed directly into a puncture-proof sharps container specifically designated for cytotoxic waste, usually yellow with a purple lid.[3]
-
Liquid Waste: Unused solutions of this compound or solvent rinsates should be collected in a sealed, leak-proof, and compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
4. Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and should include the biohazard symbol.[5] Ensure the label also indicates the primary constituents of any liquid waste.
5. Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general traffic. This area should be clearly marked. Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
6. Final Disposal: The only approved disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal service.[6] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Spill Management
In the event of an this compound spill, follow these immediate steps:
-
Alert Personnel: Inform others in the area and restrict access.
-
Don Appropriate PPE: Use a chemotherapy spill kit, which contains all necessary protective gear and cleanup materials.
-
Contain the Spill: Use absorbent pads from the spill kit to cover the spill. For powdered spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the Area: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area according to your institution's protocol, typically with a detergent solution followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Logistics for Handling Eleutherobin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Eleutherobin are paramount to ensure personal safety and maintain a compliant laboratory environment. This compound, a marine-derived diterpene glycoside, exhibits significant in vitro anticancer activity by inducing tubulin polymerization, a mechanism of action similar to Paclitaxel.[1] Due to its cytotoxic potential, stringent safety protocols must be followed. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to hazardous chemicals. Given that no specific Occupational Exposure Limit (OEL) has been established for this compound, a conservative approach, treating it as a potent cytotoxic compound, is recommended.[2][3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[6][7] - Eye Protection: Chemical safety goggles or a face shield.[8][9] - Respiratory Protection: An N95 or higher-rated respirator to prevent inhalation of aerosolized particles.[7] - Lab Coat: A disposable, back-closing gown made of a low-permeability fabric.[6] |
| Handling Dilute Solutions | - Gloves: Chemotherapy-rated nitrile gloves (single pair may be sufficient, but double-gloving is best practice).[6][7] - Eye Protection: Safety glasses with side shields.[9] - Lab Coat: A standard laboratory coat. |
| Cleaning Spills | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[6][7] - Eye Protection: Chemical safety goggles and a face shield.[8] - Respiratory Protection: A respirator with a combination of particulate and organic vapor cartridges may be necessary for large spills.[7] - Protective Clothing: A disposable, chemical-resistant suit or apron over a lab coat.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[10]
-
Ensure that a spill kit appropriate for cytotoxic compounds is readily available.
-
Before beginning work, decontaminate the work surface.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood.
-
Use disposable equipment (e.g., spatulas, weigh boats) whenever possible.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid generating aerosols.
3. Administration and In Vitro/In Vivo Studies:
-
For in vitro studies, add this compound solutions to cell cultures within a biological safety cabinet.
-
For in vivo studies, utilize closed systems where possible and wear appropriate PPE.
4. Post-Handling:
-
After handling, wipe down the work surface with a deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol), or as recommended by your institution's Environmental Health and Safety (EHS) department.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan: Waste Management
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, gowns, pipette tips, and labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] This is often a yellow or black container designated for chemotherapy or cytotoxic waste.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.[12][13][14]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[10]
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the name "this compound."
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
3. Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[12][13] Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.[12][13]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivation of occupational exposure limits based on target blood concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
